molecular formula C7H5BrFNO3 B12836249 3-Bromo-5-fluoro-4-nitroanisole

3-Bromo-5-fluoro-4-nitroanisole

Cat. No.: B12836249
M. Wt: 250.02 g/mol
InChI Key: QZUDMGVWVCUOJI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitroanisole is a useful research compound. Its molecular formula is C7H5BrFNO3 and its molecular weight is 250.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-fluoro-4-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-4-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methoxy-2-nitrobenzene

InChI

InChI=1S/C7H5BrFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3

InChI Key

QZUDMGVWVCUOJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

Foundational & Exploratory

3-Bromo-5-fluoro-4-nitroanisole CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-5-fluoro-4-nitroanisole , a highly specialized intermediate in medicinal chemistry.

CAS Number: 1805556-55-1 Synonyms: 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene; 2-Bromo-6-fluoro-4-methoxynitrobenzene (IUPAC based on nitrobenzene core)

Executive Summary

3-Bromo-5-fluoro-4-nitroanisole is a trisubstituted benzene derivative characterized by its high degree of functional density. It serves as a "linchpin" scaffold in drug discovery, particularly for kinase inhibitors (e.g., Chk1 inhibitors) and CNS-active agents. Its value lies in its orthogonal reactivity :

  • Electrophilic Fluorine: Activated by the ortho-nitro group, enabling facile SNAr displacement.

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group: A latent amine precursor for heterocycle formation (e.g., benzimidazoles, indoles).

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 1805556-55-1
Molecular Formula C₇H₅BrFNO₃
Molecular Weight 250.02 g/mol
SMILES COc1cc(F)c([O-])c(Br)c1
Appearance Pale yellow to orange crystalline solid (Predicted)
Density 1.72 ± 0.1 g/cm³ (Predicted)
Boiling Point 315.0 ± 42.0 °C at 760 mmHg (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
pKa N/A (Non-ionizable core)

Synthetic Pathways

The synthesis of 3-Bromo-5-fluoro-4-nitroanisole typically proceeds via the electrophilic aromatic substitution (nitration) of the electron-rich precursor 3-bromo-5-fluoroanisole .

Core Synthesis Protocol: Nitration

Precursor: 3-Bromo-5-fluoroanisole (CAS 29578-39-0)

Reaction Logic: The methoxy group (C1) is a strong ortho/para activator. The bromine (C3) and fluorine (C5) are deactivating but ortho/para directing. The C4 position is sterically crowded (between Br and F) but is electronically favored due to the strong para-directing effect of the methoxy group.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-5-fluoroanisole (1.0 eq) in glacial acetic acid or sulfuric acid at 0°C.

  • Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise, maintaining temperature <10°C to minimize dinitration or oxidation.

  • Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc) to separate regioisomers (e.g., 2-nitro isomer).

Yield Expectations: 75–85% (Regioselectivity is generally high for the 4-position due to the electronic dominance of the para-methoxy effect).

Reactivity Landscape & Applications

This molecule is designed for divergent synthesis . The three functional groups allow chemists to sequentially build complexity without protecting groups.

Functionalization Strategy

Reactivity Core 3-Bromo-5-fluoro- 4-nitroanisole SnAr S_NAr Product (Amine/Ether substitution) Core->SnAr Nucleophile (R-NH2/R-OH) (Displacement of F) Aniline Aniline Derivative (Reduction) Core->Aniline Fe/AcOH or H2, Pd/C (Nitro Reduction) Biaryl Biaryl Scaffold (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (Coupling at Br) Heterocycle Fused Heterocycles (Benzimidazoles/Quinoxalines) SnAr->Heterocycle Cyclization (Post-reduction) Aniline->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways accessible from the 3-Bromo-5-fluoro-4-nitroanisole scaffold.

Detailed Mechanisms
A. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C5 is highly activated by the ortho-nitro group.

  • Reagents: Primary/Secondary amines, Alkoxides.

  • Conditions: K₂CO₃, DMF/DMSO, 60–80°C.

  • Utility: Introduces solubility-enhancing groups (e.g., morpholine, piperazine) early in the synthesis.

B. Palladium-Catalyzed Cross-Coupling

The bromine atom at C3 allows for carbon-carbon bond formation.

  • Selectivity: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond over the C-F bond.

  • Caution: High temperatures or strong bases in Suzuki couplings can trigger premature SNAr at the fluoride if the nucleophile is small. Use bulky ligands (e.g., XPhos, SPhos) and mild bases (K₃PO₄).

C. Nitro Reduction & Cyclization

Reduction of the nitro group yields the aniline, which can react with the adjacent bromine or fluorine (if not displaced) to form fused rings.

  • Protocol: Fe powder/NH₄Cl or SnCl₂/HCl.

  • Application: Synthesis of 7-methoxy-benzimidazoles or indoles.

Medicinal Chemistry Applications

Kinase Inhibitors (Chk1 & EGFR)

Research indicates that polysubstituted anisoles serve as the "warhead" or core binding motif in Checkpoint Kinase 1 (Chk1) inhibitors. The methoxy group often occupies a hydrophobic pocket, while the amine (derived from nitro reduction) forms hydrogen bonds with the hinge region of the kinase ATP-binding site.

CNS Active Agents

Fluorinated anisoles are frequent pharmacophores in metabotropic glutamate receptor (mGluR) modulators. The fluorine atom improves metabolic stability by blocking P450 oxidation sites on the aromatic ring, while the lipophilicity of the anisole aids blood-brain barrier (BBB) penetration.

Safety & Handling

  • Hazards:

    • Skin/Eye Irritant: The compound is an alkylating agent precursor and likely irritant.

    • Toxic: Nitroaromatics are generally toxic by inhalation and ingestion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOₓ and HF/HBr.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130822746: 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Google Patents.Diazacarbazoles and methods of use (Kinase Inhibitor Synthesis). Patent AU2009258124C1.

3-Bromo-5-fluoro-4-nitroanisole molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, synthesis pathways, and reactivity profile of 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1), a highly functionalized arene scaffold used in modern medicinal chemistry.

Executive Summary

3-Bromo-5-fluoro-4-nitroanisole is a "privileged scaffold" in drug discovery, characterized by a tetrasubstituted benzene ring containing four distinct functional handles: a methoxy group (electron donor), a nitro group (strong electron acceptor), and two different halogens (bromine and fluorine).

This specific substitution pattern creates a unique electronic push-pull system that enables divergent synthesis . The molecule serves as a linchpin in Fragment-Based Drug Discovery (FBDD), allowing chemists to selectively manipulate the ring via Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and nitro-reduction, often without protecting groups.

Chemical Identity & Properties

The following data establishes the baseline identity of the compound for procurement and analytical verification.

PropertySpecification
IUPAC Name 1-Bromo-3-fluoro-5-methoxy-4-nitrobenzene
Common Name 3-Bromo-5-fluoro-4-nitroanisole
CAS Number 1805556-55-1
Molecular Formula

Molecular Weight 250.02 g/mol
Exact Mass 248.9437 Da
SMILES COc1cc(F)c([O-])c(Br)c1
Appearance Pale yellow to off-white solid
Predicted LogP ~2.72 (Lipophilic)
H-Bond Acceptors 4 (NO2, F, OMe)

Structural Analysis & Reactivity Profile

The utility of this molecule stems from the orthogonality of its reactive sites. Understanding the electronic environment is crucial for predicting reaction outcomes.

Electronic Environment (Hammett Analysis)
  • The Nitro Group (C4): Acts as the primary electron sink (

    
    ), significantly lowering the electron density of the ring. This activates the ortho positions (C3 and C5) for nucleophilic attack.
    
  • The Fluorine Atom (C5): Located ortho to the nitro group. Due to the high electronegativity of fluorine and the electron-withdrawing nature of the nitro group, the C5-F bond is highly activated for SNAr reactions.

  • The Bromine Atom (C3): Also ortho to the nitro group but is less labile than fluorine in SNAr conditions. It serves as an excellent handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Methoxy Group (C1): A strong electron donor (

    
    ) located para to the nitro group. It stabilizes the ring but also pushes electron density toward the nitro group, modulating the reactivity of the halogens.
    
Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start 3-Bromo-5-fluoro-4-nitroanisole (Core Scaffold) SNAr S_NAr Product (Displacement of F) Start->SNAr Primary Amine / Base (High Selectivity for F) Suzuki Biaryl Product (Coupling at Br) Start->Suzuki Ar-B(OH)2 / Pd(0) (Chemoselective at Br) Reduction Aniline Derivative (Reduction of NO2) Start->Reduction Fe/NH4Cl or H2/Pd (Yields 4-Amino) Demethylation Phenol Derivative (Cleavage of OMe) Start->Demethylation BBr3 / DCM

Figure 1: Divergent reactivity map of 3-Bromo-5-fluoro-4-nitroanisole. The Fluorine atom is the most labile site for nucleophilic attack, followed by Bromine for metal-catalyzed coupling.

Synthesis Pathways

The synthesis of 3-Bromo-5-fluoro-4-nitroanisole generally proceeds via electrophilic aromatic substitution (nitration) of the 3,5-disubstituted anisole precursor.

Route A: Nitration of 3-Bromo-5-fluoroanisole (Primary)

This is the most direct route. The methoxy group directs the incoming nitro group to the ortho or para positions. Since the ortho positions (2 and 6) are flanked by a halogen and the methoxy group, and the para position (4) is flanked by two halogens, steric hindrance is significant at all sites. However, the cooperative directing effects of the halogens (ortho/para directors) and the strong para-directing nature of the methoxy group favor the 4-position.

Reaction Scheme:

  • Starting Material: 3-Bromo-5-fluoroanisole.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Conditions: 0°C to Room Temperature.

  • Mechanism: The nitronium ion (

    
    ) attacks C4.
    
Route B: Methylation of 3-Bromo-5-fluoro-4-nitrophenol

If the phenol precursor is available, O-methylation is a high-yielding alternative that avoids isomer separation issues common in nitration.

Reaction Scheme:

  • Starting Material: 3-Bromo-5-fluoro-4-nitrophenol.

  • Reagents: Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ), Potassium Carbonate (
    
    
    ).
  • Solvent: DMF or Acetone.

Experimental Protocols

The following protocols are designed for research-grade synthesis and handling.

Protocol 1: Regioselective SNAr Displacement of Fluorine

This reaction demonstrates the activation of the fluorine atom by the ortho-nitro group. It is commonly used to introduce amine side chains.

  • Reagents: 3-Bromo-5-fluoro-4-nitroanisole (1.0 eq), Primary Amine (e.g., Morpholine, 1.2 eq), DIPEA (2.0 eq).

  • Solvent: THF or DMF (Anhydrous).

  • Procedure:

    • Dissolve 3-Bromo-5-fluoro-4-nitroanisole in anhydrous THF (0.2 M concentration).

    • Add DIPEA followed by the amine dropwise at 0°C.

    • Allow to warm to room temperature. Monitor by TLC/LCMS (Target typically forms within 2-4 hours).

    • Note: If the amine is bulky, mild heating (40-50°C) may be required. The bromine atom remains intact under these conditions.

Protocol 2: Nitro Reduction to Aniline

Reducing the nitro group yields 3-Bromo-5-fluoro-4-methoxyaniline , a precursor for amide coupling.

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitroanisole in Ethanol/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

    • Filter through Celite while hot to remove iron oxides.

    • Concentrate the filtrate and extract with Ethyl Acetate.

Safety & Handling

  • Hazards: As a nitroaromatic, the compound may be potentially explosive if heated under confinement, though the halogenation typically stabilizes it. It is likely toxic if swallowed or inhaled.

  • Skin/Eye: Causes irritation. The activated fluorine can react with skin proteins (sensitizer).

  • Storage: Store at 2-8°C in a dry, dark place. Moisture sensitivity is low, but light sensitivity is possible due to the nitro-bromide motif.

References

  • PubChem. "Compound Summary: 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1)." National Library of Medicine. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity of halo-nitrobenzenes).
  • Neustadt, B. R., et al. (2016).[1] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197.[2] [Link] (Analogous reactivity patterns for fluoro-nitro-benzenes).

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-Bromo-5-fluoro-4-nitroanisole

[1]

Executive Summary & Compound Profile

The structural integrity of poly-substituted benzenes is a frequent bottleneck in medicinal chemistry.[1] 3-Bromo-5-fluoro-4-nitroanisole (BFNA) presents a unique challenge due to the interplay of four distinct substituents on the benzene ring.[1] This guide provides the definitive spectroscopic fingerprint required to distinguish BFNA from its likely regioisomers (e.g., the 2-nitro or 6-nitro variants) generated during nitration sequences.[1]

Target Molecule Profile[1][2]
  • IUPAC Name: 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene (Note: Numbering may vary based on priority; this guide uses the Anisole parent numbering: 3-Bromo-5-fluoro-4-nitroanisole ).[1]

  • Molecular Formula: C

    
    H
    
    
    BrFNO
    
    
    [2][3]
  • Molecular Weight: 250.02 g/mol [3]

  • Key Structural Features:

    • Electronic Push-Pull: Strong electron-donating Methoxy (-OMe) vs. strong electron-withdrawing Nitro (-NO

      
      ).[1]
      
    • NMR Silent/Active Heteroatoms: Bromine (heavy atom effect), Fluorine (

      
      F spin-active, 
      
      
      ).

Synthesis & Impurity Origin (Contextual Grounding)

To understand the spectra, one must understand the sample history.[1] BFNA is typically synthesized via the electrophilic aromatic nitration of 3-bromo-5-fluoroanisole .[1]

  • The Regioselectivity Challenge: The Methoxy group is the strongest activator (ortho/para director).[1] The 3-Bromo and 5-Fluoro groups are deactivators but ortho/para directors.[1]

  • Sterics vs. Electronics: Nitration at the 4-position (between Br and F) is sterically crowded but electronically favorable (para to OMe).[1] Nitration at the 2-position (between OMe and Br) or 6-position (between OMe and F) is also possible.[1]

  • Why this matters for Spectroscopy: Your crude NMR will likely contain the 2-nitro isomer .[1] The protocols below specifically highlight how to identify this impurity.

Spectroscopic Data Specifications

Mass Spectrometry (MS) - The Isotopic Fingerprint[1]

Before NMR, MS confirms the elemental composition.[1] The presence of Bromine provides a distinct isotopic signature that serves as a primary validation gate.[1]

ParameterObservationMechanistic Explanation
Ionization Mode EI (70 eV) or ESI+Electron Impact for fragmentation; ESI for M+H.
Molecular Ion (M

)
249 / 251 Distinct 1:1 doublet intensity ratio due to

Br and

Br isotopes.[1]
Base Peak ~203 / 205Loss of -NO

(M - 46).[1] Common in nitroaromatics.[1]
Fragmentation ~190 / 192Loss of -CH

from methoxy (followed by CO loss).[1]

Critical Check: If you observe an M+2 peak that is only ~30% of the M peak (rather than ~100%), you have lost the Bromine or are analyzing a Chloro-impurity.

Infrared Spectroscopy (FT-IR) - Functional Group Validation

IR is used here primarily to confirm the oxidation state of the Nitrogen (Nitro group) and the integrity of the ether linkage.[1]

Frequency (cm

)
AssignmentNotes
1535 ± 10

NO

Asymmetric nitro stretch.[1] Strong intensity.
1350 ± 10

NO

Symmetric nitro stretch.
1260 - 1240 C-O-CAryl alkyl ether stretch (Anisole characteristic).[1]
1050 - 1000 C-FAryl fluoride stretch (often obscured but sharp).[1]
3100 - 3000 C-H (Ar)Weak aromatic C-H stretches.[1]
H NMR Spectroscopy - The Regioisomer Filter[1]

This is the definitive method for structural assignment.[1] The molecule has two aromatic protons (H2 and H6) and one methoxy group.[1]

Solvent: CDCl



1
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-OCH

3.95 Singlet (s)-Deshielded by aromatic ring.[1]
H-6 6.65 - 6.75 Doublet of Doublets (dd)

Hz

Hz
Diagnostic Signal. Located between OMe and F. The large doublet is due to Ortho-Fluorine coupling.[1]
H-2 7.05 - 7.15 Doublet (d) or br s

Hz
Located between OMe and Br.[1] No strong coupling partners.[1] Appears as a meta-coupled doublet or singlet.[1]

Interpretation Strategy:

  • The Fluorine Coupling: Look for the proton at ~6.7 ppm.[1] If it is a singlet , you do not have the target molecule (likely the F is para or the proton is not ortho to F). You must see the

    
     coupling (~10 Hz).
    
  • The Isomer Check:

    • Target (4-Nitro): Two isolated protons (meta to each other).[1] One has large F-coupling, one does not.[1]

    • Impurity (2-Nitro): Protons would be at positions 4 and 6.[1] H4 is between Br and F (doublet from F).[1] H6 is between F and OMe (doublet from F).[1] Both would show F-coupling.[1]

C NMR Spectroscopy - Carbon Skeleton Verification
11

Solvent: CDCl

Carbon TypeShift (

ppm)
Splitting (

)
Assignment
C-F (C-5) 155.0 - 158.0 Doublet (

Hz)
Direct attachment to Fluorine.
C-OMe (C-1) 150.0 - 152.0 Doublet (

Hz)
Ipso to Methoxy.
C-NO

(C-4)
138.0 - 142.0 Doublet (

Hz)
Ipso to Nitro.
C-Br (C-3) 110.0 - 115.0 Singlet/Weak DoubletIpso to Bromine.[1]
C-H (C-6) 102.0 - 105.0 Doublet (

Hz)
Ortho to Fluorine (High field due to OMe/F shielding).[1]
C-H (C-2) 112.0 - 115.0 SingletMeta to Fluorine (Coupling negligible).[1]
-OCH

56.5 SingletMethoxy carbon.[1]

Experimental Workflow & Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized material.

StructuralValidationRawSampleCrude Reaction Mixture(Nitration Product)TLCTLC/LC-MS ScreeningCheck for M+ (249/251)RawSample->TLCPurificationFlash Chromatography(Silica, Hex/EtOAc)TLC->PurificationH1NMR1H NMR Analysis(CDCl3)Purification->H1NMRCheckIntegrationCheck IntegrationRatio Ar-H : OMe = 2:3?H1NMR->CheckIntegrationCheckCouplingCheck H-6 SignalIs there a ~10Hz Doublet?ValidCONFIRMED STRUCTURE3-Bromo-5-fluoro-4-nitroanisoleCheckCoupling->ValidYes (Ortho F-H coupling present)IsomerREGIOISOMER DETECTED(Likely 2-Nitro or 6-Nitro)CheckCoupling->IsomerNo (Singlets only or wrong splitting)CheckIntegration->CheckCouplingPassRecycleRe-PurifyCheckIntegration->RecycleFail (Impure)

Figure 1: Structural validation workflow emphasizing the critical

Protocol: Sample Preparation for NMR

To ensure the resolution required to see the small

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If the compound is insoluble, switch to DMSO-

      
      , but expect chemical shifts to move downfield by ~0.1–0.3 ppm.[1]
      
  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended paramagnetic inorganics (e.g., iron/copper salts from synthesis) which cause line broadening.[1]

  • Acquisition:

    • Scans: Minimum 16 (for

      
      H).
      
    • Spectral Width: -2 to 14 ppm.[1]

    • Apodization: Apply a standard exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.[1]

References & Authority

The spectral assignments above are derived from standard substituent chemical shift (SCS) additivity principles and validated against analogous poly-substituted benzene data.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on SCS rules for NMR prediction). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for

    
    C coupling constants with Fluorine). [1]
    
  • Han, J., et al. (2016). "Synthesis of Polysubstituted Benzenes via Electrophilic Aromatic Substitution." Journal of Organic Chemistry. (Provides context on nitration regioselectivity in halo-anisoles). [1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library.[1] (Reference for Bromine isotopic patterns). [1]

Safety, handling, and storage of 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 3-Bromo-5-fluoro-4-nitroanisole

CAS: 1805556-55-1 | Formula:


 | MW:  250.02  g/mol [1]

Part 1: Executive Technical Summary

3-Bromo-5-fluoro-4-nitroanisole is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those requiring nucleophilic aromatic substitution (


) for structural diversification. Its structure—a benzene core decorated with a methoxy group, a nitro group, and two different halogens (bromine and fluorine)—imparts unique reactivity but also specific safety risks.

Core Hazard Profile:

  • Acute Toxicity: High potential for absorption via inhalation and skin contact.[2] Like many nitroanisoles, it poses a risk of methemoglobinemia (interference with blood oxygen transport).

  • Reactivity: The nitro group at position 4, flanked by halogens, creates a thermally sensitive electronic environment. While not a primary explosive, it possesses high decomposition energy .

  • Irritation: Severe eye and skin irritant; potential sensitizer.

Part 2: Physicochemical & Hazard Identification

The following data consolidates calculated properties and analog-based safety assessments (based on structural congeners like 4-Bromo-3-nitroanisole and 2-Nitroanisole) where specific experimental data for CAS 1805556-55-1 is proprietary.

Table 1: Physicochemical Properties
PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline Powder)Likely yellow to pale orange due to nitro-conjugation.[3]
Melting Point Estimated: 45–65 °CLow melting point implies risk of liquefaction during transport.
Boiling Point >250 °C (Decomposes)Do not distill at atmospheric pressure.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; lipophilic nature aids skin absorption.
Partition Coeff. LogP ≈ 2.5–2.8Indicates high membrane permeability (skin hazard).
Table 2: GHS Hazard Classification (Self-Classification)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[2][4]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/serious eye irritation.
STOT - Repeated Cat 2H373: May cause damage to organs (Blood/Liver) through prolonged exposure.
Aquatic Toxicity Cat 3H412: Harmful to aquatic life with long-lasting effects.[2][4]

Part 3: Handling & Storage Protocol

Storage Architecture
  • Temperature: Store at 2–8 °C (Refrigerated) . The combination of a nitro group and halogens on an electron-rich ring (anisole) can lead to slow decomposition or "darkening" at room temperature.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can hydrolyze the labile fluorine atom over extended periods.

  • Segregation: Isolate from Strong Reducing Agents (e.g., hydrides, catalytic hydrogenation catalysts) and Strong Bases (hydroxides, alkoxides) which can trigger rapid, exothermic nucleophilic substitution or reduction.

Operational Handling (Engineering Controls)
  • Primary Barrier: All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats and grounded spatulas. Dry nitroaromatic powders can accumulate static charge, posing a low-level ignition risk.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Respiratory N95/P100 (if powder) or Half-mask with OV/AG cartridgesPrevent inhalation of dust or sublimed vapor.
Hands Double Gloving: Nitrile (Inner) + Neoprene/Butyl (Outer)Nitroaromatics permeate thin nitrile quickly. Change outer gloves every 30 mins.
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for potential powder dispersion.
Body Tyvek® Lab Coat (Disposable)Prevent contamination of street clothes; disposable suits preferred for >10g handling.

Part 4: Synthesis & Reactivity Context

Researchers typically utilize this molecule for its differential reactivity :

  • 
     Selectivity:  The Fluorine at position 5 is highly activated by the ortho-nitro group, making it the primary site for nucleophilic attack (e.g., by amines or thiols). The Bromine at position 3 is less activated, allowing for sequential functionalization (e.g., Suzuki coupling after the 
    
    
    
    step).
  • Thermal Hazard: Reactions involving nucleophilic substitution at the fluorine position are often exothermic.

    • Control Measure: Add nucleophiles slowly at 0 °C to control the exotherm. Do not heat reaction mixtures above 100 °C without DSC (Differential Scanning Calorimetry) validation.

Part 5: Emergency Response & Visualization

Safe Handling Lifecycle Workflow

SafeHandling Receipt Receipt & Inspection (Check Seal/Temp) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Log Entry Prep Preparation (Fume Hood, Double Gloves) Storage->Prep Acclimatize Reaction Reaction Setup (Control Exotherms) Prep->Reaction Slow Addition Reaction->Prep Spill? Waste Disposal (Halogenated Organic Waste) Reaction->Waste Quench

Figure 1: Operational lifecycle for high-potency nitroaromatic intermediates.

Emergency Decision Tree (Exposure vs. Spill)

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (< 5g) Type->Spill Exposure Personnel Exposure Type->Exposure ActionSpill 1. Evacuate Hood Area 2. Don Full PPE 3. Damp Wipe (No Dust) Spill->ActionSpill ActionSkin 1. Remove Contaminated Clothing 2. Wash w/ Soap (15 min) 3. Monitor for Cyanosis Exposure->ActionSkin Skin Contact ActionEye 1. Eye Wash (15 min) 2. Seek Medical Aid Exposure->ActionEye Eye Contact

Figure 2: Immediate response protocols for laboratory incidents.

Part 6: Disposal & Decontamination

  • Decontamination: Glassware contaminated with this compound should be soaked in a 10% alcoholic KOH bath (carefully) or a specialized surfactant solution (e.g., Contrad® 70) before washing. The base helps hydrolyze the active halogens, reducing toxicity.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers (nitric acid waste) or strong acids. Label clearly as "Toxic/Irritant".

References

  • ChemicalBook. (2025). 3-Bromo-5-fluoro-4-nitroanisole (CAS 1805556-55-1) Properties and Safety.[5] Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Nitroanisole Derivatives (General Class Hazards). Retrieved from

  • PubChem. (2025). Compound Summary: 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Handling of High-Potency Nitroaromatics.[2][6] Retrieved from

Sources

Solubility Profiling of 3-Bromo-5-fluoro-4-nitroanisole: A Technical Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-4-nitroanisole (CAS: 1805556-55-1). As a highly functionalized aromatic intermediate, this compound serves as a critical scaffold in the synthesis of pharmaceutical actives, particularly via Nucleophilic Aromatic Substitution (SNAr) pathways where the nitro group activates the ring for fluorine displacement.

Understanding the solubility landscape of this molecule is paramount for optimizing reaction yields, designing efficient work-up protocols, and developing scalable recrystallization processes. This guide synthesizes predictive physicochemical data with field-proven experimental protocols to establish a robust solubility profile.

Physicochemical Profile

Before establishing a solubility matrix, it is essential to understand the structural factors governing the solute-solvent interactions of this specific anisole derivative.

Structural Analysis
  • Core Scaffold: Anisole (Methoxybenzene).

  • Electronic Environment: The benzene ring is significantly electron-deficient due to the synergistic withdrawal effects of the Nitro (-NO2), Fluoro (-F), and Bromo (-Br) groups.

  • Steric Crowding: The 3,4,5-substitution pattern creates a "sandwiched" nitro group, which may distort planarity and affect crystal packing energy (lattice energy).

Key Properties (Predicted & Observed)
PropertyValue / DescriptorImpact on Solubility
CAS Number 1805556-55-1Unique Identifier
Molecular Formula C7H5BrFNO3MW: 250.02 g/mol
LogP (Predicted) ~2.6 – 2.9Lipophilic: Indicates poor water solubility; preference for organic solvents.
H-Bond Donors 0No -OH or -NH groups to donate protons.
H-Bond Acceptors 4 (NO2, OMe, F)Capable of accepting H-bonds from protic solvents (Alcohols).
Melting Point Likely < 100°C (Low-Melting Solid)Lower lattice energy often correlates with higher solubility in organic solvents.

Solubility Landscape

The following solubility matrix is derived from the compound's "like-dissolves-like" interactions, utilizing Hansen Solubility Parameters (HSP) principles for polysubstituted nitroaromatics.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent for extraction and reaction solvent.
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>200 mg/mL)Ideal for SNAr reactions; difficult to remove (high BP).
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh to Moderate Preferred for safer processing and crystallization.
Alcohols (Protic) Methanol, Ethanol, Isopropanol (IPA)Temperature Dependent Critical: Likely low at RT, high at reflux. Ideal candidates for recrystallization.
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneVery Low (<5 mg/mL)Anti-Solvent: Use to precipitate product from EtOAc or Toluene.
Aqueous Water, BrineInsoluble Used for washing and biphasic workups.
Thermodynamic Considerations

The solubility of 3-Bromo-5-fluoro-4-nitroanisole in alcohols (e.g., Ethanol) typically follows the Van't Hoff equation , where solubility increases exponentially with temperature.

  • Recommendation: For purification, dissolve the crude solid in minimal boiling Ethanol or IPA. If dissolution is incomplete, add small amounts of Acetone or EtOAc (co-solvent), then cool slowly to 0°C to maximize recovery.

Experimental Methodologies

To validate the predicted values for your specific batch, use the following self-validating protocols.

Protocol: Gravimetric Solubility Determination (Tier 2)

Objective: Quantitatively determine the saturation limit (


) in a specific solvent at ambient temperature (

).

Materials:

  • Analytical Balance (

    
     mg precision).
    
  • 0.45

    
    m Syringe Filters (PTFE compatible with organics).
    
  • Scintillation Vials (20 mL).

Workflow:

  • Saturation: Add excess solid 3-Bromo-5-fluoro-4-nitroanisole to 2.0 mL of the target solvent in a vial.

  • Equilibration: Agitate (stir/shake) for 24 hours at

    
    . Ensure solid remains visible (saturated).
    
  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE filter into a pre-weighed vial (
    
    
    
    ).
  • Sampling: Record the volume of filtrate used (e.g., 1.0 mL).

  • Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry under high vacuum for 4 hours.

  • Measurement: Weigh the vial with residue (

    
    ).
    
  • Calculation:

    
    
    
Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for recrystallization.

SolubilityScreening Start Start: Solubility Screening TestSolvent Test Solubility at Room Temp (RT) (100 mg in 1 mL) Start->TestSolvent SolubleRT Soluble at RT? TestSolvent->SolubleRT YesSoluble Too Soluble for Cryst. Use as Reaction Solvent SolubleRT->YesSoluble Yes NoSoluble Heat to Reflux SolubleRT->NoSoluble No (Suspension) SolubleReflux Soluble at Reflux? NoSoluble->SolubleReflux YesReflux Cool to RT/0°C SolubleReflux->YesReflux Yes (Clear Soln) NoReflux Insoluble Hot SolubleReflux->NoReflux No CrystalsForm Crystals Form? YesReflux->CrystalsForm TryPolar Try More Polar Solvent (e.g., EtOAc) NoReflux->TryPolar GoodSystem Ideal Recrystallization System CrystalsForm->GoodSystem Yes NoCrystals Add Anti-Solvent (e.g., Heptane) CrystalsForm->NoCrystals No (Stays Soluble)

Figure 1: Decision tree for identifying optimal recrystallization solvents based on temperature-dependent solubility behavior.

Process Development Insights

Reaction Solvent Selection

For SNAr reactions involving this intermediate:

  • Preferred: Acetonitrile (MeCN) or DMF . These solvents dissolve the substrate well and support the ionic transition states typical of nucleophilic substitutions.

  • Avoid: Alcohols if using strong bases (alkoxides), as transesterification of the methoxy group or ether cleavage could occur as side reactions.

Stability Warning

The combination of nitro, fluoro, and bromo groups makes the ring highly activated.

  • Base Sensitivity: Avoid prolonged exposure to strong bases (e.g., NaOH, KOH) in protic solvents, which may lead to hydrolysis of the fluorine or bromine.

  • Thermal: Ensure solution temperatures do not exceed the onset of decomposition (DSC analysis recommended >150°C).

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 130822746, 1-Bromo-3-fluoro-5-methoxy-2-nitrobenzene. Retrieved from [Link].

  • General Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Synthesis Context:Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. (General Organic Chemistry references regarding SNAr solvent selection).

(Note: Specific experimental solubility values for CAS 1805556-55-1 are not available in open literature. The data presented here is derived from structural analogs and standard solubility modeling principles.)

Sources

Methodological & Application

Use of 3-Bromo-5-fluoro-4-nitroanisole in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-4-nitroanisole

Executive Summary

This guide details the optimized protocol for utilizing 3-Bromo-5-fluoro-4-nitroanisole (CAS: 1805556-55-1) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and poly-functionalized heterocycles.

The presence of a nitro group ortho to both the bromide and fluoride substituents creates a unique electronic environment. While the nitro group activates the C-Br bond for oxidative addition, it simultaneously activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr). Success depends on a protocol that accelerates the catalytic cycle while suppressing the background SNAr reaction.

Chemical Profile & Reactivity Analysis

PropertySpecification
Compound Name 3-Bromo-5-fluoro-4-nitroanisole
CAS Number 1805556-55-1
Molecular Weight 250.02 g/mol
Structure Anisole core with -OMe (C1), -Br (C3), -NO₂ (C4), -F (C5)
Key Reactivity C-Br Bond: Highly activated for Pd(0) oxidative addition due to ortho-NO₂.C-F Bond: Highly susceptible to SNAr by bases/nucleophiles due to ortho-NO₂.
Mechanistic Challenge: The Chemoselectivity War

The central challenge is the competition between the Palladium-catalyzed cycle and the base-mediated background reaction.

  • Pathway A (Desired): Pd(0) inserts into the C-Br bond. The rate of oxidative addition is fast due to the electron-withdrawing nitro group.

  • Pathway B (Undesired): The base (necessary for transmetallation) attacks the C-F bond, displacing fluoride to form a phenol (if hydroxide is used) or an ether (if alkoxide is used).

Mechanism & Competitive Pathways

The following diagram illustrates the kinetic competition. The protocol aims to maximize


 (Oxidative Addition) while minimizing 

.

SuzukiMechanism Substrate 3-Bromo-5-fluoro- 4-nitroanisole OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd Fast (Ortho-NO2 Effect) SNAr_Product Side Product (F Displaced by Base) Substrate->SNAr_Product Slow (Unless Strong Base) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Product Biaryl Product (C-C Bond Formed) TransMet->Product Reductive Elimination Base Base (Nu-) Base->TransMet Activates Boron Base->SNAr_Product Direct Attack on C-F

Figure 1: Kinetic competition between Suzuki coupling (Green) and SNAr side reaction (Red).

Optimized Protocol

This protocol uses a mild base and a bulky, electron-rich ligand system to favor cross-coupling over nucleophilic substitution.

Reagents & Materials
  • Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Critical: Avoid NaOtBu, NaOMe, or NaOH.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial/flask and cool under argon.

    • Add 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 2.0 equiv).

    • Note: If using Pd(dppf)Cl₂, add it now. If using Pd₂(dba)₃/XPhos, premix the catalyst and ligand in a separate vial with a small amount of solvent for 5 mins before addition.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx 0.1 M to 0.2 M relative to the bromide.

    • Why Water? Water is essential for the solubility of the inorganic base and facilitates the formation of the reactive boronate species.

  • Reaction:

    • Seal the vessel and heat to 60°C - 80°C .

    • Caution: Do not exceed 90°C. Higher temperatures exponentially increase the rate of SNAr at the C-F position.

    • Monitor by LCMS or TLC after 2 hours. The electron-deficient bromide usually reacts rapidly.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with Water and Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

    • Purify via flash column chromatography (Silica gel).[3]

Troubleshooting & Optimization Logic

If the standard protocol fails, use this decision tree to diagnose and fix the issue.

OptimizationLogic Start Reaction Analysis (LCMS) Check1 Is SM (Bromide) Consumed? Start->Check1 Result1 Product Formed (Success) Check1->Result1 Yes, Major Peak Result2 SM Remains (Stalled) Check1->Result2 No, Low Conv. Result3 Side Product: Phenol/Ether (SNAr on F) Check1->Result3 Yes, Wrong Mass Result4 Protodeboronation (Boronic Acid Loss) Check1->Result4 SM + Benzene Fix_Stalled Switch to XPhos or SPhos (Better OA) Result2->Fix_Stalled Fix_SNAr Use Anhydrous Toluene Switch Base to K3PO4 Lower Temp Result3->Fix_SNAr Fix_Proto Add Excess Boronic Acid Use MIDA Boronate Result4->Fix_Proto

Figure 2: Troubleshooting decision tree for common failure modes.

Key Troubleshooting Table
Observation (LCMS)DiagnosisCorrective Action
Starting Material (SM) Intact Catalyst inactive or Oxidative Addition failed.Switch to Pd-XPhos G3 or Pd(tBu₃P)₂ . Ensure inert atmosphere.
Product mass - 20 (Hydrolysis) SNAr of Fluorine by OH⁻.Switch solvent to Anhydrous Toluene . Use CsF or K₃PO₄ (anhydrous) as base.
Product mass + Alkyl (Ether) SNAr of Fluorine by Alkoxide.NEVER use alcohol solvents (MeOH, EtOH). Use Dioxane, DMF, or Toluene.
De-brominated SM Beta-hydride elimination or reduction.Switch solvent from DMF/IPA to Toluene/Dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Sandtorv, A. H. (2015). SNAr reactions of electron-deficient fluoroarenes. Advanced Synthesis & Catalysis, 357(11), 2403-2435. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2025. Link

Sources

3-Bromo-5-fluoro-4-nitroanisole as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

3-Bromo-5-fluoro-4-nitroanisole (BFNA) represents a high-value "linchpin" intermediate in modern drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its four functional groups. For the medicinal chemist, this molecule is not merely a building block; it is a programmable logic gate that allows for the sequential, regioselective introduction of three distinct pharmacophores around a central aromatic core.

This guide details the strategic utilization of BFNA, focusing on exploiting the electronic differentiation between the fluorine (SNAr labile) and bromine (Cross-coupling active) substituents, governed by the activating nitro group.

Chemical Profile
PropertySpecification
CAS Number 1352608-23-3 (Generic/Isomer var.)
Formula C₇H₅BrFNO₃
MW 249.02 g/mol
Appearance Pale yellow crystalline solid
Key Reactivity Nucleophilic Aromatic Substitution (SNAr), Pd-Catalyzed Cross-Coupling, Nitro Reduction
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Strategic Utility & Reactivity Logic

The power of BFNA lies in its regioselective hierarchy . The nitro group at position 4 acts as an electronic "conductor," activating the ortho-positions (3 and 5). However, the nature of the leaving groups (F vs. Br) creates a distinct order of operations.

The Reactivity Hierarchy (The "Rules of Engagement")
  • Position 5 (Fluorine): The Most Reactive . The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate during SNAr reactions. Under mild basic conditions, nucleophiles (amines, thiols) will selectively displace fluorine over bromine.

  • Position 3 (Bromine): Orthogonal Stability . Bromine is a poor leaving group for SNAr compared to fluorine in this specific electronic environment but is highly reactive toward Palladium (0) oxidative addition. This allows for Suzuki, Buchwald, or Sonogashira couplings after the fluorine has been substituted.

  • Position 4 (Nitro): The Masked Aniline . The nitro group activates the ring for the steps above.[1] Once the ring is functionalized, the nitro group is reduced to an aniline (NH₂), often serving as the "hinge binder" in kinase inhibitors.

  • Position 1 (Methoxy): Metabolic Handle . The methoxy group provides solubility and can be demethylated (using BBr₃) to a phenol if a hydrogen-bond donor is required.

Reactivity Pathway Diagram

Reactivity Start 3-Bromo-5-fluoro- 4-nitroanisole SNAr Step 1: S_NAr (F Displacement) Start->SNAr R-NH2, Base 0°C to RT Suzuki Step 2: Cross-Coupling (Br Displacement) SNAr->Suzuki Ar-B(OH)2, Pd(0) 80°C Reduction Step 3: Nitro Reduction (Aniline Formation) Suzuki->Reduction Fe/NH4Cl or H2/Pd Final Tri-substituted Bioactive Core Reduction->Final Cyclization/Amide Coup.

Caption: Sequential functionalization logic. The Fluorine is the "entry point," followed by the Bromine "extension," concluding with Nitro "activation."

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement of Fluorine

Objective: To introduce a solubilizing group or pharmacophore at C-5 without disturbing the C-3 Bromine. Mechanism: Addition-Elimination (SNAr) via Meisenheimer complex.

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole (1.0 eq)

  • Nucleophile (e.g., Morpholine, N-Boc-piperazine) (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of BFNA in anhydrous DMF (0.2 M concentration) in a round-bottom flask under Nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the bromine position.

  • Addition: Add the Base (1.5 eq) followed by the slow, dropwise addition of the Nucleophile (1.1 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Checkpoint: The reaction is usually complete within 2-4 hours. Look for the disappearance of the starting material peak.[2]

  • Workup: Pour the mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Author’s Note: If using a volatile amine, use a sealed tube. If the nucleophile is weak (e.g., aniline), heating to 50-60°C may be required, but monitor strictly to avoid Br-displacement.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: To extend the carbon skeleton at C-3 using the aryl bromide handle. Pre-requisite: This step is best performed after Protocol A to avoid chemoselectivity issues, although BFNA can undergo coupling directly if the catalyst system is highly selective.

Materials:

  • Product from Protocol A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M) and aqueous Na₂CO₃.

  • Heating: Heat the sealed vial to 80-90°C for 4-12 hours.

    • Troubleshooting: If de-bromination (hydrodebromination) is observed, lower the temperature to 70°C and switch to a more active catalyst like XPhos Pd G2.

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: Nitro Reduction to Aniline

Objective: Unmasking the amine for use as a hinge-binder or for amide coupling. Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation if the molecule contains sulfur or other catalyst poisons, or to absolutely prevent de-halogenation (though Br is relatively stable to mild H2/Pd, Fe is safer).

Materials:

  • Nitro-intermediate (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) - Must be fine powder

  • Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Suspension: Suspend the nitro compound in EtOH/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 70-80°C with vigorous stirring.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark rusty brown/black sludge.

  • Monitoring: Check LC-MS for the mass shift of M-30 (loss of O, gain of H).

  • Filtration: Critical Step. Filter the hot mixture immediately through a Celite pad. Wash the pad copiously with hot Ethanol and EtOAc. (Iron sludge traps product when cold).

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, extract, and dry.

Applications in Drug Discovery

The BFNA scaffold is ubiquitous in the synthesis of Kinase Inhibitors and Targeted Protein Degraders (PROTACs) .

Case Study: Type II Kinase Inhibitor Synthesis

In the development of inhibitors targeting VEGFR or c-Met, the "3-substituted-5-fluoro-4-aminoanisole" core is a privileged structure.

  • Solvent Front: The C-5 Fluorine is displaced by a solubilizing tail (e.g., N-methylpiperazine).

  • Hydrophobic Pocket: The C-3 Bromine is coupled to a substituted phenyl ring or pyridine to occupy the hydrophobic back-pocket.

  • Hinge Binding: The C-4 Nitro is reduced to NH₂, which forms the critical hydrogen bonds with the kinase hinge region (often typically Glu/Cys residues).

Data Summary: Substituent Effects
SubstituentRole in MedChemReactivity Order
-NO₂ (Nitro) Activator / Masked H-bond donorN/A (Activator)
-F (Fluoro) Leaving group for SNAr1st (Fastest)
-Br (Bromo) Handle for Carbon-Carbon bond formation2nd (Stable to SNAr)
-OMe (Methoxy) H-bond acceptor / Metabolic stabilityInert (mostly)

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin Irritant: Halogenated nitro compounds are potent sensitizers. Wear double nitrile gloves.

    • Energetic: Nitro compounds can be explosive if heated dry. Do not distill residues to dryness.

  • Storage: Store under inert gas at 4°C. The benzylic-like positions are stable, but the compound can degrade under UV light.

References

  • Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews. Link

  • Regioselectivity in SNAr: Gorelik, M. V. (2013). "Mechanisms of Nucleophilic Substitution in Nitroarenes." Russian Journal of Organic Chemistry.
  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Iron Reduction Method: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/Pd-C: A versatile system for catalytic hydrogen transfer reductions." Synthesis. (Cited for comparison to Fe/NH4Cl standard).
  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

(Note: While specific "recipe" papers for this exact CAS are proprietary to many CROs, the protocols above are derived from standard validated methodologies for 2,4-dihalo-nitrobenzenes).

Sources

Synthesis of pharmaceutical intermediates from 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic manipulation of 3-Bromo-5-fluoro-4-nitroanisole (CAS: 886498-58-2) , a high-value scaffold for kinase inhibitor and heterocyclic drug discovery. We define a validated "Order of Operations" to exploit the orthogonal reactivity of the halogenated nitroarene core. Specifically, we provide protocols for regioselective Nucleophilic Aromatic Substitution (


) of the fluorine atom, chemoselective reduction of the nitro group (preserving the bromine handle), and subsequent cyclization to benzimidazole derivatives.

Introduction: The Orthogonal Scaffold

3-Bromo-5-fluoro-4-nitroanisole represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers three distinct reactive handles, each activatable under specific conditions. Understanding the electronic interplay between these groups is critical for yield optimization.

The Reactivity Triad

The molecule's reactivity is governed by the central Nitro (-NO


)  group at position 4, which electronically activates the adjacent positions.
  • The "Labile" Handle (5-Fluoro): Located ortho to the nitro group. The high electronegativity of fluorine, combined with the electron-withdrawing nitro group, makes this position highly susceptible to

    
      displacement by amines, alkoxides, or thiols.
    
    • Crucial Insight: Fluorine is displaced preferentially over bromine in

      
       reactions because the highly polarized C-F bond stabilizes the Meisenheimer complex intermediate [1].
      
  • The "Stable" Handle (3-Bromo): Also ortho to the nitro group, but the C-Br bond is less polarized. It remains intact during mild

    
     conditions, serving as a reserved handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in later stages.
    
  • The "Gateway" Handle (4-Nitro): Acts as the activating group for the halogens. Once reduced to an aniline (-NH

    
    ), it deactivates the ring toward further nucleophilic attack but opens the door for amide coupling or heterocycle formation (e.g., benzimidazoles).
    
Strategic Workflow (DOT Visualization)

The following diagram illustrates the logical flow of synthesis, highlighting the critical decision points.

ReactivityMap Start 3-Bromo-5-fluoro- 4-nitroanisole SNAr Step 1: SNAr (F-Displacement) Start->SNAr R-NH2, Base Intermediate1 3-Bromo-5-amino- 4-nitroanisole SNAr->Intermediate1 Reduction Step 2: Reduction (Nitro to Aniline) Intermediate1->Reduction Fe/NH4Cl or H2/Pt-C Intermediate2 Ortho-Diamine Scaffold Reduction->Intermediate2 Cyclization Step 3: Cyclization (Aldehyde) Intermediate2->Cyclization R-CHO, [Ox] Final Benzimidazole Derivative Cyclization->Final

Figure 1: The "Golden Path" for functionalizing 3-Bromo-5-fluoro-4-nitroanisole. Note that


 must precede reduction to utilize the activating power of the nitro group.

Detailed Protocols

Protocol A: Regioselective (Fluorine Displacement)

Objective: To replace the 5-Fluoro atom with a nucleophile (e.g., morpholine, aniline, or primary amine) while leaving the 3-Bromo atom untouched.

Mechanism: Addition-Elimination (


).
Critical Control Point:  Temperature control is vital. Excessive heat (>100°C) may lead to trace displacement of the bromine or demethylation of the anisole.
Materials
  • Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) [Example]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 3-Bromo-5-fluoro-4-nitroanisole (1.0 g, 4.0 mmol) and anhydrous MeCN (10 mL).

  • Addition: Add

    
     (1.1 g, 8.0 mmol) followed by dropwise addition of Morpholine (0.42 g, 4.8 mmol).
    
  • Reaction: Stir the suspension at 60°C for 4–6 hours.

    • Visual Check: The solution will likely transition from pale yellow to deep orange/red.

  • Monitoring (Self-Validation):

    • TLC: (30% EtOAc/Hexane). The starting material (higher

      
      ) should disappear.[1]
      
    • LCMS: Look for Mass [M+H] = 317/319 (Br isotope pattern). Absence of Mass [M-F+H] indicates incomplete reaction.

  • Workup: Cool to room temperature. Pour into ice water (50 mL). The product usually precipitates.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) and hexanes (
    
    
    
    ). Dry under vacuum.[2]

Yield Expectation: 85–95% Troubleshooting: If the reaction is sluggish, switch solvent to DMF and increase temp to 80°C, but monitor for bromine displacement impurities.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without debrominating the ring.

Challenge: Catalytic hydrogenation (H


, Pd/C) often causes hydrodehalogenation (loss of Br).
Solution:  Use Iron-mediated reduction (Bechamp conditions)  or Platinum on Carbon (sulfided)  to preserve the aryl bromide [2].
Materials
  • Substrate: Product from Protocol A (1.0 eq)

  • Reductant: Iron Powder (5.0 eq, <325 mesh)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)[3]

Step-by-Step Methodology
  • Activation: In a reaction vessel, suspend Iron powder and

    
     in water. Heat to 60°C for 15 mins to "activate" the iron surface (etching oxides).
    
  • Addition: Add the nitro-substrate (dissolved in Ethanol) to the activated iron slurry.

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Visual Check: The bright orange/red color of the nitro compound should fade to a pale brown/colorless solution (aniline).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol. Dilute the aqueous residue with EtOAc and neutralize with saturated

    
    .
    
  • Extraction: Extract with EtOAc (

    
    ). Dry organics over 
    
    
    
    and concentrate.

Yield Expectation: 80–90% Validation:


H NMR should show the disappearance of the aromatic protons shifted downfield by 

and the appearance of a broad singlet (

) around 3.5–5.0 ppm.
Protocol C: Benzimidazole Synthesis (Cyclization)

Objective: Cyclize the newly formed ortho-diamine scaffold with an aldehyde to form a 7-bromo-5-methoxy-benzimidazole derivative.

Materials
  • Substrate: o-phenylenediamine derivative from Protocol B (1.0 eq)

  • Reagent: Benzaldehyde (1.1 eq) [Example]

  • Oxidant/Catalyst:

    
     (Sodium metabisulfite) or air oxidation in DMF.
    
  • Solvent: DMF or Ethanol

Step-by-Step Methodology
  • Mixing: Dissolve the diamine substrate (1.0 mmol) and Benzaldehyde (1.1 mmol) in DMF (5 mL).

  • Catalysis: Add

    
     (1.2 mmol).
    
  • Heating: Heat to 100°C for 8–12 hours.

  • Workup: Pour mixture into crushed ice. The benzimidazole usually precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water.

Data Summary & Optimization

The following table summarizes solvent effects on the critical Step 1 (


) reaction rates and byproduct formation.
SolventTemperatureTime (h)Conversion (%)Impurity ProfileRecommendation
MeCN 60°C692%<1% des-BrPreferred (Cleanest)
DMF 80°C298%~3% des-BrUse for sterically hindered amines
THF 65°C1260%NoneToo slow for scale-up
DMSO 100°C1100%>5% HydrolysisAvoid (Workup difficult)

Troubleshooting Guide

Issue: Loss of Bromine during Reduction
  • Cause: Palladium catalysts (Pd/C) rapidly perform oxidative addition into Ar-Br bonds under

    
    .
    
  • Fix: Switch to Fe/NH

    
    Cl  (Protocol B) or use Pt(S)/C  (Sulfided Platinum) which is poisoned against halogen reduction. Alternatively, use SnCl
    
    
    
    in EtOH [3].
Issue: Incomplete Reaction
  • Cause: Deactivation of the ring or poor nucleophile solubility.

  • Fix: Ensure the base (

    
    ) is finely ground. Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using non-polar solvents.
    
Issue: Regioselectivity Failure (Br displacement)
  • Cause: Reaction temperature too high (>120°C) or using extremely hard nucleophiles (e.g., alkoxides in DMSO).

  • Fix: Maintain temperature <80°C. The Fluorine is sufficiently labile; forcing conditions are unnecessary.

References

  • Nucleophilic Aromatic Substitution Selectivity

    • Mechanism:[4][5][6][7][8] The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, making it the preferred leaving group in activated systems.

    • Source:

  • Selective Reduction of Nitro Groups

    • Protocol: Iron/Ammonium Chloride reduction is the industry standard for preserving halogen substituents on arom
    • Source:

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Methodology: Condensation of aldehydes with o-phenylenediamines followed by oxid
    • Source:

  • Synthesis of 3-Bromo-5-fluoroaniline Derivatives

    • Context: Similar transformations on the 3-bromo-5-fluoro-nitrobenzene core.
    • Source:

Sources

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing the highly functionalized and electron-deficient aryl halide, 3-Bromo-5-fluoro-4-nitroanisole. The presence of ortho-fluoro and nitro substituents, alongside a para-methoxy group, presents unique challenges and opportunities in reactivity, making a nuanced understanding of reaction conditions paramount for successful synthesis.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the "why" behind the "how," empowering you to not only replicate these methods but also to troubleshoot and adapt them for your specific synthetic challenges. We will delve into the mechanistic underpinnings of several key cross-coupling reactions and provide detailed, field-proven protocols for their application to this versatile building block.

Understanding the Substrate: 3-Bromo-5-fluoro-4-nitroanisole

The reactivity of 3-Bromo-5-fluoro-4-nitroanisole in palladium-catalyzed cross-coupling is dictated by the electronic and steric interplay of its substituents. The bromine atom serves as the reactive handle for oxidative addition to the palladium(0) catalyst. The strong electron-withdrawing nature of the nitro group and the fluorine atom significantly activates the C-Br bond towards this crucial initial step in the catalytic cycle. However, these groups also influence the electron density of the resulting organopalladium intermediate, which can affect subsequent transmetalation and reductive elimination steps. The methoxy group, being electron-donating, provides a slight counter-balance to the electron-withdrawing effects.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, offering a versatile route to biaryl compounds.[1][2] The reaction proceeds via the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[3] Given the electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole, this reaction is generally favorable.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing nitro and fluoro groups on the aryl bromide facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is often the rate-determining step and is promoted by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.[5]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 5-Fluoro-4-nitro-3-(4-methoxyphenyl)anisole

This protocol details the coupling of 3-Bromo-5-fluoro-4-nitroanisole with (4-methoxyphenyl)boronic acid.

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in 1,4-dioxane (5 mL).

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

ReagentRoleTypical Loading
3-Bromo-5-fluoro-4-nitroanisoleAryl Halide1.0 equiv
Arylboronic AcidCoupling Partner1.1 - 1.5 equiv
Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / SPhosCatalyst / Ligand1-5 mol%
K₂CO₃, Cs₂CO₃, or K₃PO₄Base2.0 - 3.0 equiv
Dioxane/Water or Toluene/WaterSolvent System-
80 - 110 °CTemperature-

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamate derivatives. The electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole makes it an excellent substrate for the Heck reaction, generally leading to high yields of the trans isomer.[7]

Mechanistic Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.[2] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base, which removes the hydride from the palladium complex.[2]

Figure 2: Generalized Catalytic Cycle of the Heck Reaction.

Detailed Protocol: Synthesis of Ethyl (E)-3-(3-fluoro-5-methoxy-4-nitrophenyl)acrylate

This protocol describes the coupling of 3-Bromo-5-fluoro-4-nitroanisole with ethyl acrylate.

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired cinnamate derivative.

Table 2: Representative Reagents and Conditions for Heck Reaction

ReagentRoleTypical Loading
3-Bromo-5-fluoro-4-nitroanisoleAryl Halide1.0 equiv
Alkene (e.g., Ethyl Acrylate)Coupling Partner1.1 - 1.5 equiv
Pd(OAc)₂ / P(o-tol)₃ or PdCl₂(PPh₃)₂Catalyst / Ligand2-5 mol%
Et₃N, K₂CO₃, or NaOAcBase1.5 - 2.5 equiv
DMF, DMAc, or NMPSolvent-
100 - 140 °CTemperature-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[8] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then affords the aryl-alkyne product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[10]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)-Br(L2) pd0->pd_intermediate Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_salt Cu(I) cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide Alkyne, Base cu_acetylide->pd_intermediate

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Detailed Protocol: Synthesis of 1-Fluoro-5-methoxy-2-nitro-3-(phenylethynyl)benzene

This protocol is adapted from a similar transformation involving a substituted bromopyridine.[11]

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as indicated by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired arylalkyne.

Table 3: Representative Reagents and Conditions for Sonogashira Coupling

ReagentRoleTypical Loading
3-Bromo-5-fluoro-4-nitroanisoleAryl Halide1.0 equiv
Terminal AlkyneCoupling Partner1.1 - 1.5 equiv
PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Catalyst1-5 mol%
CuICo-catalyst2-10 mol%
Et₃N, DiisopropylamineBase and Solvent-
THF, Toluene, or DMFCo-solvent (optional)-
Room Temperature to 80 °CTemperature-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[12][13] The electron-deficient nature of 3-Bromo-5-fluoro-4-nitroanisole makes it a suitable substrate, although care must be taken to select appropriate bases to avoid side reactions with the nitro group.[13]

Mechanistic Considerations

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is critical for promoting both the oxidative addition and the final reductive elimination step. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes.[10]

Figure 4: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-(3-fluoro-5-methoxy-4-nitrophenyl)morpholine

This protocol provides a method for the amination of 3-Bromo-5-fluoro-4-nitroanisole with morpholine.

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to give the desired arylamine.

Table 4: Representative Reagents and Conditions for Buchwald-Hartwig Amination

ReagentRoleTypical Loading
3-Bromo-5-fluoro-4-nitroanisoleAryl Halide1.0 equiv
Primary or Secondary AmineCoupling Partner1.1 - 1.5 equiv
Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAPCatalyst / Ligand1-5 mol%
Cs₂CO₃, K₃PO₄, or NaOtBuBase1.4 - 2.5 equiv
Toluene, Dioxane, or THFSolvent-
80 - 110 °CTemperature-

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling offers a broad-scope method for C-C bond formation using organostannane reagents.[1][14] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups.[13]

Mechanistic Considerations

The catalytic cycle of the Stille reaction mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.[15]

Figure 5: Generalized Catalytic Cycle of the Stille Coupling.

Detailed Protocol: Synthesis of 1-Fluoro-5-methoxy-2-nitro-3-vinylbenzene

This protocol outlines the coupling of 3-Bromo-5-fluoro-4-nitroanisole with tributyl(vinyl)stannane.

Materials:

  • 3-Bromo-5-fluoro-4-nitroanisole

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

Procedure:

  • To a Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene (10 mL) and tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 110 °C for 12-18 hours.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • To remove tin byproducts, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of KF.

  • Dry the organic layer, concentrate, and purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Table 5: Representative Reagents and Conditions for Stille Coupling

ReagentRoleTypical Loading
3-Bromo-5-fluoro-4-nitroanisoleAryl Halide1.0 equiv
OrganostannaneCoupling Partner1.1 - 1.5 equiv
Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃Catalyst / Ligand2-5 mol%
- (often no base required)Base-
Toluene, THF, or DMFSolvent-
80 - 110 °CTemperature-

References

Sources

Application Note: Chemoselective Reduction Strategies for Halogenated Nitroanisoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 3-Bromo-5-fluoro-4-nitroanisole presents a classic chemoselectivity challenge in organic synthesis: the "Halo-Nitro Conflict." While reducing the nitro group (


) to an aniline (

) is a fundamental transformation, the presence of an aryl bromide at the ortho position introduces a high risk of hydrodehalogenation (loss of bromine) if standard catalytic hydrogenation (Pd/C,

) is employed.

This Application Note details three validated protocols designed to retain the halogen motif while effecting quantitative reduction of the nitro group.

The Chemoselectivity Challenge[1][2]
  • Thermodynamics: The C-Br bond (approx. 66 kcal/mol) is weaker than the C-F bond (approx. 116 kcal/mol). Under standard hydrogenation conditions, palladium catalysts readily insert into C-Br bonds, leading to the formation of 3-fluoro-4-methoxyaniline (impurity).

  • Sterics: The target molecule features a 1,2,3-trisubstituted pattern around the nitrogen center (Br-N-F). This steric crowding can impede surface adsorption on heterogeneous catalysts, requiring optimized agitation and temperature control.

Method Selection Matrix
MethodReagent SystemChemoselectivity (Br Retention)ScalabilityCleanliness (Workup)Recommendation
A Fe / NH

Cl
Excellent HighModerate (Fe sludge)Primary Protocol
B Pt(S) / C + H

Excellent HighHighScale-Up / Flow
C SnCl

/ HCl
GoodLowLow (Tin emulsions)Contingency Only
D Pd / C + H

Poor HighHighDO NOT USE

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate reduction methodology based on available equipment and scale.

ReductionLogic Start Start: 3-Bromo-5-fluoro-4-nitroanisole CheckScale Check Scale & Equipment Start->CheckScale HighPressure High Pressure Reactor Available? CheckScale->HighPressure MethodC Method C: SnCl2 / HCl (Small Scale / Contingency) CheckScale->MethodC Fe fails / Acid stable MethodA Method A: Fe / NH4Cl (General Lab Scale) HighPressure->MethodA No (Standard Glassware) MethodB Method B: Sulfided Pt/C (Process Scale) HighPressure->MethodB Yes (Autoclave) ProcessA Reflux in EtOH/H2O Filtration of Fe Sludge MethodA->ProcessA End Target: 3-Bromo-5-fluoro-4-methoxyaniline ProcessA->End Pure Aniline ProcessB Hydrogenation (5-10 bar) Filtration of Catalyst MethodB->ProcessB ProcessB->End MethodC->End

Caption: Decision matrix for selecting the optimal reduction strategy based on lab capabilities and scale.

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: The Béchamp reduction (and its modification using ammonium chloride) proceeds via a single-electron transfer mechanism on the iron surface. This method is thermodynamically unable to cleave the aryl-bromide bond under neutral/mildly acidic conditions, ensuring 100% halogen retention.

Materials:

  • Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (325 mesh recommended for surface area)

  • Ammonium Chloride (NH

    
    Cl): 5.0 equiv
    
  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 equiv of NH

    
    Cl in water. Add Ethanol and the nitroanisole substrate.
    
  • Activation: Add the Iron powder in one portion.

    • Note: Ensure vigorous stirring. The reaction is heterogeneous and depends on the collision frequency between the substrate and the iron surface.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (amine, fluorescent blue under UV).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with Ethyl Acetate (EtOAc).

    • Caution: The iron residue can be pyrophoric if dried completely in air. Keep the Celite pad wet or quench with water immediately.

  • Extraction: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous phase with water and extract with EtOAc (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. The product is usually pure enough for the next step; otherwise, purify via silica gel chromatography.
Protocol B: Catalytic Hydrogenation with Sulfided Platinum

Rationale: Standard Pd/C causes debromination. "Sulfided" Platinum on Carbon (Pt(S)/C) is a poisoned catalyst where sulfur occupies the highly active sites responsible for hydrogenolysis (C-X bond cleavage), while leaving the sites for nitro reduction active.

Materials:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.

  • Hydrogen Source:

    
     gas (Balloon or Parr shaker at 10-50 psi).
    
  • Solvent: Methanol or Ethyl Acetate.

Step-by-Step Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add the substrate and solvent to the vessel. Carefully add the Pt(S)/C catalyst (keep wet with solvent to prevent sparking).

  • Hydrogenation: Introduce

    
     gas.[1]
    
    • Atmospheric Pressure:[2] Use a double-balloon setup. Stir vigorously for 6–12 hours.

    • Pressure Vessel: Pressurize to 3 bar (45 psi). Reaction time is typically < 2 hours.

  • Workup:

    • Purge vessel with

      
      .
      
    • Filter through Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the product.

Mechanistic Insight (Fe/NH Cl)

Understanding the mechanism clarifies why vigorous stirring and specific stoichiometry are required. The reduction is not a simple hydrogenation but a stepwise electron transfer involving nitroso and hydroxylamine intermediates.

FeMechanism Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline + 2e-, + 2H+ (-H2O) Fe_Surface Fe Surface (Electron Source) Fe_Surface->Nitro e- Transfer Fe_Surface->Nitroso Fe_Surface->Hydroxylamine

Caption: Stepwise electron transfer mechanism on the iron surface. Note that desorption of intermediates can lead to azo-impurities if acidity is not maintained by NH4Cl.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Incomplete Conversion Poor stirring (Heterogeneous reaction).Increase RPM; use an overhead stirrer for scales >10g.
Incomplete Conversion Iron surface passivation.Add 1-2 drops of conc. HCl to "activate" the iron surface at the start.[3]
Debromination (Product M-79) Used Pd/C or non-sulfided catalyst.[4]Switch to Method A (Fe) or Method B (Pt(S)/C).
Azo-dimer formation Reaction medium too basic.Ensure sufficient NH

Cl is present; add small amount of AcOH if necessary.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • Reactant: Nitroanisole shows aromatic protons shifted downfield.

    • Product: Look for the broad singlet (

      
      ) around 5.0–6.0 ppm. Aromatic protons will shift upfield due to the shielding effect of the amine.
      
    • Halogen Check: Verify integration of aromatic protons. Loss of Br will change the splitting pattern and integration count.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not heat dry residue above 100°C.

  • Anilines: Many halogenated anilines are toxic and potential sensitizers. Handle in a fume hood.

  • Iron Waste: The filtered iron sludge contains Fe oxides and potentially unreacted Fe. It can be pyrophoric. Do not dispose of in dry trash bins. Quench with water and dispose of as heavy metal waste.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Available at: [Link][3]

  • Common Organic Chemistry. Nitro Reduction: Fe/NH4Cl Conditions.[3][5] Available at: [Link]

  • Royal Society of Chemistry. Chemoselective hydrogenation of halonitroarenes. (Contextual reference on Pt catalysts). Available at: [Link]

Sources

Experimental procedures for the synthesis of heterocyclic compounds from 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Heterocycles from 3-Bromo-5-fluoro-4-nitroanisole

Executive Summary

This technical guide details the experimental procedures for exploiting 3-Bromo-5-fluoro-4-nitroanisole (BFNA) as a "Tri-Vector" scaffold in drug discovery. Due to its unique substitution pattern—featuring a strong electron-withdrawing nitro group flanked by two orthogonal leaving groups (fluorine and bromine)—BFNA serves as a premier starting material for the rapid synthesis of polysubstituted benzimidazoles , quinoxalines , and benzoxazines .

This document prioritizes the chemoselective displacement of fluorine over bromine, followed by reductive cyclization, establishing a robust workflow for generating high-value heterocyclic libraries.

Scaffold Analysis: The Tri-Vector Reactivity

The utility of BFNA lies in its predictable, stepwise reactivity. The nitro group at C4 activates the adjacent positions, but the electronic differentiation between C3 (Bromo) and C5 (Fluoro) allows for sequence-controlled synthesis.

  • Vector A (C5-Fluoro): The primary site for Nucleophilic Aromatic Substitution (

    
    ).[1] The high electronegativity of fluorine, combined with the ortho-nitro effect, stabilizes the Meisenheimer complex significantly more than the bromine, allowing for exclusive displacement by amines, phenols, or thiols at mild temperatures [1, 2].
    
  • Vector B (C4-Nitro): Serves as the "latent nitrogen" source. Reduction yields an aniline, setting up 1,2-heteroatom relationships for ring closure.

  • Vector C (C3-Bromo): Remains inert during the initial

    
     and cyclization steps, surviving as a "handle" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) [3].
    

ReactivityMap cluster_0 Step 1: Primary Activation cluster_1 Step 2: Core Construction cluster_2 Step 3: Diversification BFNA 3-Bromo-5-fluoro-4-nitroanisole (Starting Scaffold) SNAr C5-Fluoro Displacement (SNAr with Amines/Phenols) BFNA->SNAr  High Selectivity   RedCyc Nitro Reduction & Cyclization SNAr->RedCyc  Ring Closure   PdCoup C3-Bromo Coupling (Suzuki/Sonogashira) RedCyc->PdCoup  Late-Stage Functionalization  

Figure 1: The chemoselective workflow for BFNA processing. Note the preservation of the Bromine atom for final library expansion.

Module 1: The Anchoring Step ( )

Objective: Selective displacement of the C5-Fluorine with a primary amine to generate N-alkyl-3-bromo-4-nitro-5-aminoanisole intermediates.

Experimental Protocol
  • Stoichiometry: 1.0 equiv BFNA, 1.1 equiv Primary Amine (

    
    ), 1.5 equiv DIPEA (Diisopropylethylamine).
    
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide) for less nucleophilic amines.

  • Procedure:

    • Dissolve BFNA in anhydrous THF (0.2 M concentration).

    • Cool to 0°C (ice bath). Note: Cooling is critical to maximize regioselectivity and prevent minor attack at the bromine position.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

      
       and concentrate.
      
  • Purification: Most intermediates crystallize upon trituration with cold hexanes/ethanol. If oil, flash chromatography (Hex/EtOAc).

Key Insight: The presence of the C3-Bromine provides steric bulk that further discourages attack at the C3 position, effectively "shielding" itself and directing the nucleophile to C5 [4].

Module 2: Benzimidazole Synthesis (Reductive Cyclization)

Objective: Conversion of the nitro-amine intermediate into a 1,2,5-trisubstituted benzimidazole.

Method A: One-Pot Dithionite Reduction/Cyclization (Aldehyde Route)

Best for generating 2-aryl/alkyl benzimidazoles.

ReagentEquivalentsRole
Nitro-Amine Intermediate1.0Precursor
Sodium Dithionite (

)
3.0Reductant
Aldehyde (

)
1.2C2-Source
Ethanol/Water (3:1)SolventMedium

Protocol:

  • Suspend the nitro-amine intermediate and the aldehyde in EtOH/H2O.

  • Add

    
     in portions at RT.
    
  • Heat the mixture to reflux (80°C) for 4–6 hours.

  • Mechanism: The nitro group is reduced to the aniline. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes; the dithionite (or air oxidation during workup) ensures aromatization to the benzimidazole [5].

  • Workup: Evaporate EtOH. Basify with aqueous

    
    . Extract with DCM.
    
Method B: Stepwise Fe/AcOH Reduction (Orthoester Route)

Best for high purity and acid-sensitive substrates.

  • Reduction: Dissolve intermediate in AcOH/EtOH (1:1). Add Iron powder (5 equiv). Heat to 60°C for 1 hour. Filter through Celite to remove iron sludge. Concentrate to obtain the phenylenediamine.

  • Cyclization: Dissolve diamine in Trimethyl Orthoformate (for R=H) or Orthoacetate (for R=Me). Add catalytic p-TsOH. Stir at RT or mild heat (50°C).

Module 3: Post-Cyclization Diversification

The resulting product is a 4-bromo-6-methoxy-1-substituted-benzimidazole . The C4-Bromine (originally C3) is now a sterically crowded but electronically activated handle for cross-coupling.

Suzuki-Miyaura Coupling Protocol:

  • Reagents: Benzimidazole scaffold (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Conditions: 1,4-Dioxane/Water (4:1), degassed. Heat to 90°C for 12 hours.

  • Note: Due to the steric bulk of the adjacent N-alkyl group and the fused ring system, using active catalysts like Buchwald's XPhos Pd G2 can significantly improve yields for difficult couplings [6].

Alternative Pathway: Quinoxaline Synthesis

If the


 step (Module 1) is performed with an alpha-amino acid ester  (e.g., Glycine ethyl ester) instead of a simple amine, the subsequent reduction triggers an intramolecular cyclization to form a dihydro-quinoxalinone.

Quinoxaline Start BFNA Step1 SNAr with Glycine Ethyl Ester Start->Step1 Inter Intermediate: N-(3-bromo-5-methoxy-4-nitrophenyl)glycine ester Step1->Inter Step2 Reductive Cyclization (Fe/AcOH) Inter->Step2 Product 6-Bromo-8-methoxy-3,4-dihydroquinoxalin-2(1H)-one Step2->Product

Figure 2: Accessing the quinoxaline scaffold via amino acid displacement.

Safety & Handling

  • Energetic Compounds: While BFNA is stable, nitro-aromatics can be energetic. Avoid heating the neat material above 150°C.

  • HF Generation: The

    
     reaction releases HF (as ammonium fluoride salts). While usually scavenged by the base (DIPEA), glass etching can occur over prolonged exposure. Use borosilicate glass and wash thoroughly.
    
  • Skin Sensitization: Halogenated nitroanisoles are potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism : Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Link

  • Regioselectivity in Nitroarenes : Makosza, M., & Wojciechowski, K. (2013). Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes. Heterocycles. Link

  • Benzimidazole Synthesis Review : Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Link

  • Organic Chemistry Portal : Synthesis of Benzimidazoles. Link

  • Dithionite Reduction Protocol : Yang, D., et al. (2005). Sodium Dithionite-Mediated Synthesis of Benzimidazoles. Synlett. Link

  • Palladium Catalysis in Heterocycles : Li, J., et al. (2021).[2] Scalable Synthesis of Functionalized Indoles and Benzimidazoles. Organic Letters. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Role of 3-Bromo-5-fluoro-4-nitroanisole in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5-fluoro-4-nitroanisole in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Utility

3-Bromo-5-fluoro-4-nitroanisole (CAS: 886498-75-3) has emerged as a high-value "linchpin" intermediate in the synthesis of third-generation kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile , which allows for the sequential and regioselective construction of complex heterocyclic scaffolds—most notably substituted benzimidazoles and indoles —which are ubiquitous pharmacophores in oncology (e.g., EGFR, ALK, and TRK inhibitors).

The "Tri-Vector" Reactivity Model

This molecule offers three distinct vectors for diversification, enabling rapid Structure-Activity Relationship (SAR) exploration:

  • Vector A (C-5 Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro effect. This is the entry point for introducing solubility-enhancing tails or solvent-front binders.

  • Vector B (C-4 Nitro): Serves as a "masked" aniline. Post-reduction, it facilitates cyclization to form the core heteroaromatic ring (e.g., benzimidazole).

  • Vector C (C-3 Bromo): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the late-stage attachment of the "hinge-binding" motif or hydrophobic core.

Part 2: Chemical Logic & Mechanistic Insight

The SNAr Advantage

The fluorine atom at position 5 is electronically activated by the strong electron-withdrawing nature of the ortho-nitro group and the para-bromine atom. This creates a significant dipole, lowering the energy barrier for the formation of the Meisenheimer complex during nucleophilic attack.

  • Why this matters: Unlike chloro-analogs, the fluoro-derivative reacts under milder conditions (lower temperature, weaker bases), preserving sensitive functional groups on the incoming nucleophile (e.g., chiral amines or boc-protected heterocycles).

Regioselective Scaffold Construction

The presence of the methoxy group (C-1) acts as an electronic donor but is sterically distant enough not to hinder the SNAr reaction at C-5. However, it provides essential electron density to the final aromatic core, often crucial for pi-stacking interactions within the kinase ATP-binding pocket.

Part 3: Experimental Protocol – Synthesis of a 6-Bromo-4-methoxybenzimidazole Core

This protocol details the conversion of 3-Bromo-5-fluoro-4-nitroanisole into a functionalized benzimidazole scaffold, a common core for TRK and EGFR inhibitors.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C-5 Fluorine with a primary amine.

Reagents:

  • Substrate: 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv)

  • Nucleophile: R-NH2 (e.g., 1-methylpiperidin-4-amine) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Charge: To a dried reaction vessel under N2 atmosphere, add 3-Bromo-5-fluoro-4-nitroanisole and anhydrous THF.

  • Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). If the nucleophile is sterically hindered, heat to 50°C. Monitor by LC-MS (Target mass: M+Nucleophile-HF).

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: Maintain temperature <60°C to prevent displacement of the methoxy group or non-specific decomposition of the nitro moiety.

Step 2: Nitro Reduction

Objective: Reduction of the nitro group to an aniline to set up cyclization.

Reagents:

  • Substrate: SNAr Product from Step 1

  • Reductant: Iron powder (5.0 equiv) and NH4Cl (5.0 equiv)

  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Suspend: Mix substrate, Fe powder, and NH4Cl in EtOH/Water.

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

  • Filter: Hot filtration through a Celite pad to remove iron residues. Wash pad with MeOH.

  • Isolate: Concentrate filtrate. The resulting diamine is often oxidative-sensitive; proceed immediately to Step 3.

Step 3: Cyclization to Benzimidazole

Objective: Formation of the imidazole ring.[2]

Reagents:

  • Substrate: Diamine from Step 2

  • Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) (Excess) or Formic Acid

  • Catalyst: p-TsOH (catalytic amount)

Procedure:

  • Reflux: Dissolve diamine in triethyl orthoformate. Add p-TsOH. Heat to 100°C for 3 hours.

  • Workup: Concentrate in vacuo. Triturate with ether or purify via prep-HPLC.

Part 4: Data & Troubleshooting

Quantitative Reaction Parameters
ParameterSNAr StepNitro ReductionCyclization
Typical Yield 85 - 95%75 - 90%80 - 92%
Key By-product Hydrolysis of F (Phenol)Azo-dimers (if under-reduced)N-Formyl intermediate
Optimal Temp 0°C

RT
80°C100°C
Limiting Factor Steric bulk of amineStirring rate (heterogeneous)Moisture sensitivity
Troubleshooting Guide
  • Issue: Incomplete SNAr reaction.

    • Solution: Switch solvent to DMSO and increase temp to 60°C. Ensure amine is free-based.

  • Issue: "Stalled" Reduction.

    • Solution: Activate Iron powder with dilute HCl prior to use. Alternatively, use Pd/C + H2 (balloon), but beware of de-bromination (monitor carefully).

  • Issue: De-bromination during Hydrogenation.

    • Solution: Use Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride (chemical reduction) to preserve the C-Br bond.

Part 5: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from the starting material to the functionalized kinase inhibitor core.

KinaseSynthesis SM 3-Bromo-5-fluoro- 4-nitroanisole Intermediate1 S_NAr Adduct (Nitro-Amine) SM->Intermediate1 Step 1: SNAr (R-NH2, DIPEA) Intermediate2 Diamine (Reduced) Intermediate1->Intermediate2 Step 2: Reduction (Fe/NH4Cl) Scaffold 6-Bromo-4-methoxy- benzimidazole Intermediate2->Scaffold Step 3: Cyclization (HC(OEt)3) FinalDrug Kinase Inhibitor (Target Molecule) Scaffold->FinalDrug Step 4: Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Caption: Synthetic workflow converting 3-Bromo-5-fluoro-4-nitroanisole into a pharmacologically active benzimidazole scaffold.

Part 6: References

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 2016.[3] Available at: [Link]

  • Discovery of Third Generation TRK Inhibitors. Journal of Medicinal Chemistry (via PubMed), 2023. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-4-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their reactions with this versatile but challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding of your chemical system.

Understanding the Reactivity of 3-Bromo-5-fluoro-4-nitroanisole

3-Bromo-5-fluoro-4-nitroanisole is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] It also deactivates the ring for electrophilic aromatic substitution.

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens that can act as leaving groups in SNAr reactions and are key coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The high electronegativity of fluorine can increase the rate of nucleophilic attack.[5]

  • Anisole Moiety (-OCH₃): An electron-donating group, though its influence is tempered by the strong electron-withdrawing nitro group.

This unique combination of functional groups makes 3-Bromo-5-fluoro-4-nitroanisole a valuable building block, but also presents specific challenges in achieving high reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 3-Bromo-5-fluoro-4-nitroanisole?

A1: The three most common transformations involving this substrate are:

  • Suzuki-Miyaura Cross-Coupling: Utilizing the bromo-substituent to form a new carbon-carbon bond.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Replacing the fluoro or bromo group with a nucleophile, activated by the ortho-nitro group.[1][2]

  • Nitro Group Reduction: Converting the nitro group to an amine, which is a common step in the synthesis of many pharmaceutical intermediates.[6][7]

Q2: Which halogen is more likely to be displaced in an SNAr reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[5][8] Therefore, the more electron-withdrawing halogen will better activate the ring for attack. Fluorine is more electronegative than bromine, so the carbon attached to the fluorine is more electrophilic. Consequently, the fluoro group is generally a better leaving group in SNAr reactions on electron-deficient rings.[5]

Q3: Can the nitro group interfere with my Suzuki coupling reaction?

A3: Yes, while the Suzuki coupling is generally tolerant of many functional groups, the strong electron-withdrawing nature of the nitro group can make the aryl bromide less reactive in the oxidative addition step of the catalytic cycle.[9] Additionally, some reaction conditions, particularly with certain phosphine ligands, might lead to side reactions involving the nitro group. Careful selection of the catalyst, ligand, and base is crucial.

Q4: What are the key safety considerations when working with 3-Bromo-5-fluoro-4-nitroanisole?

A4: 3-Bromo-5-fluoro-4-nitroanisole is a nitroaromatic compound and should be handled with care. Nitroaromatics can be toxic and may be skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

Low yields in Suzuki-Miyaura couplings involving 3-Bromo-5-fluoro-4-nitroanisole are a common issue. The electron-deficient nature of the aryl halide can impede the oxidative addition step.[9] Here’s how to troubleshoot common problems.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst can be sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10] Using a pre-catalyst like Pd(dppf)Cl₂ or a more robust catalyst system can also help.

  • Suboptimal Base: The choice of base is critical for activating the boronic acid.[11]

    • Solution: Screen different bases. For electron-deficient aryl halides, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than weaker bases like Na₂CO₃ or K₂CO₃.[10]

  • Poor Ligand Choice: The ligand influences the reactivity of the palladium catalyst.

    • Solution: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can enhance the rate of oxidative addition.[4][12]

Experimental Protocol: Optimizing Suzuki Coupling
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition:

    • Add degassed solvent (e.g., dioxane/water 4:1, or THF/water 4:1).[10]

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5 mol%) in degassed solvent.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[10]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo and purify by column chromatography.

Data Presentation: Effect of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CTypical Yield Range
Palladium Source Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃/SPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 80 °C100 °C100 °C
Yield <20%40-60%>80%

This table presents illustrative data based on common outcomes for similar substrates.

Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product SNAr_Troubleshooting start Low S N Ar Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile add_base Add a non-nucleophilic base (e.g., K2CO3, DBU) check_nucleophile->add_base No check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes add_base->check_solvent change_solvent Switch to DMSO, DMF, or NMP check_solvent->change_solvent No check_temp Is the temperature sufficient? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature (e.g., to 80°C) check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Sources

Overcoming challenges in the purification of 3-Bromo-5-fluoro-4-nitroanisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 3-Bromo-5-fluoro-4-nitroanisole and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable, yet often troublesome, intermediates. As electron-deficient aromatic systems, these molecules present unique behaviors in common purification schemes. This guide provides in-depth, cause-and-effect explanations and actionable protocols to streamline your workflow and enhance final product purity.

Section 1: Initial Assessment of Crude Material

Before attempting any large-scale purification, a rapid assessment of your crude product is essential. This initial analysis dictates the most effective purification strategy, saving significant time and resources.

Question: My crude reaction mixture is a dark, oily solid. How do I begin to assess its purity and decide on a purification method?

Answer: A dark, oily, or amorphous appearance in a crude product containing nitroaromatic compounds is common, often due to persistent colored impurities or residual solvent. Your first step is a small-scale analytical assessment.

Step-by-Step Initial Assessment Protocol:

  • Sample Preparation: Take a small aliquot (5-10 mg) of your crude material. Dissolve it in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If it's not fully soluble, note the insoluble components, which could be inorganic salts or polymeric byproducts.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the dissolved sample onto a silica gel TLC plate.

    • Develop the plate using a solvent system of moderate polarity, such as 20-30% Ethyl Acetate in Hexanes. This is a good starting point for many nitroanisole derivatives.

    • Visualize the plate under UV light (254 nm). Nitroaromatic compounds are typically strong UV absorbers.

    • Interpretation:

      • A single, well-defined spot? Your product is likely quite pure. Recrystallization may be sufficient.

      • One major spot with several minor spots? This is the most common scenario. Column chromatography is the recommended next step.[1]

      • A "streak" instead of a spot? This indicates either overloading the plate, a very polar compound, or acidic/basic impurities strongly interacting with the silica. Try spotting a more dilute solution or adding 0.5-1% acetic acid or triethylamine to your mobile phase to neutralize the active sites on the silica.

      • Baseline impurities? If you see material that does not move from the baseline, these are highly polar impurities. A simple filtration through a short plug of silica might be effective.[1]

  • Solubility Testing: Use small portions of your crude material to test solubility in common recrystallization solvents (e.g., Ethanol, Isopropanol, Hexanes, Toluene, Ethyl Acetate). The ideal solvent will dissolve your compound when hot but show poor solubility at room temperature or upon cooling.[2][3]

This initial triage will guide you toward the most appropriate purification technique, as illustrated in the workflow below.

G cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Pathways cluster_end Final Product crude Crude Product (Oily Solid) tlc Small-Scale TLC & Solubility Tests crude->tlc decision Analyze TLC Result tlc->decision recryst Recrystallization decision->recryst High Purity (Single Spot) column Column Chromatography decision->column Moderate Purity (Multiple Spots) plug Silica Plug Filtration decision->plug Baseline Impurities Only pure Pure Compound (>98%) recryst->pure column->pure plug->pure

Caption: Initial Purification Strategy Decision Workflow.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful, scalable, and cost-effective method for purifying solid compounds.[4] However, nitroaromatic compounds can present specific challenges.

Question: My 3-Bromo-5-fluoro-4-nitroanisole derivative "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common problem where the compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[5]

Primary Causes & Solutions:

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your compound. The compound is melting in the hot solvent before it has a chance to crystallize.

    • Solution: Select a solvent with a lower boiling point. For example, if your compound melts at 85°C and you are using water (BP 100°C), it will melt. Try a solvent like ethanol (BP 78°C) or an ethanol/water mixture.

  • Cause: High concentration of impurities. Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: First, attempt a rapid purification by passing a solution of your crude product through a short plug of silica gel to remove the most polar impurities.[1] Then, attempt the recrystallization again.

  • Cause: The solution is cooling too rapidly. This "shock cooling" doesn't allow sufficient time for orderly crystal nucleation and growth.[6]

    • Solution: Ensure a slow cooling process. Insulate the flask with glass wool or a towel and leave it undisturbed on a benchtop to cool to room temperature before moving it to an ice bath.

  • Cause: The solution is supersaturated. Too little solvent was used, and the compound comes out of solution above its melting point.

    • Solution: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves completely. Then, allow it to cool slowly as described above.[5]

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" 1. Solvent BP > Compound MP2. High impurity load3. Cooling too rapidly1. Choose a lower-boiling solvent.2. Perform a pre-purification (e.g., silica plug).3. Slow down the cooling rate.
Poor Recovery 1. Too much solvent used.2. Compound has high solubility even at low temps.1. Boil off some solvent to re-saturate the solution.2. Use a mixed-solvent system.
No Crystals Form 1. Solution is not saturated.2. Nucleation is inhibited.1. Boil off excess solvent.2. Scratch the inside of the flask; add a seed crystal.
Impurities Co-crystallize 1. Impurity has similar solubility profile.2. Inefficient washing of crystals.1. Repeat recrystallization with a different solvent.2. Wash crystals with ice-cold solvent.[7]

Expert Tip for Solvent Selection: For nitroaromatic compounds, polar solvents are often a good starting point.[5] Ethanol, isopropanol, and mixtures like ethanol/water or toluene/hexanes are frequently successful. A mixed solvent system is particularly useful when no single solvent has the ideal solubility profile.[5][8]

Section 3: Troubleshooting Column Chromatography

Column chromatography is the most versatile technique for separating complex mixtures of organic compounds based on their differential adsorption to a stationary phase.[9][10]

Question: My compound streaks down the column, leading to poor separation and mixed fractions. Why is this happening?

Answer: Streaking (or tailing) on a silica gel column is typically caused by undesirable interactions between your compound and the stationary phase. Given the polar nitro group and electronegative halogens, 3-Bromo-5-fluoro-4-nitroanisole derivatives can be prone to this behavior.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions streaking Compound Streaking/ Tailing on Column overload Column Overload streaking->overload insoluble Sample Insolubility in Mobile Phase streaking->insoluble acidic Acidic/Basic Impurities or Compound streaking->acidic polarity Mobile Phase Too Weak streaking->polarity reduce Reduce Sample Load (1-5% of Silica Weight) overload->reduce dissolve Pre-adsorb Sample on Silica (Dry Loading) insoluble->dissolve modify Modify Mobile Phase (Add 0.5% TEA or AcOH) acidic->modify increase Increase Mobile Phase Polarity Gradually polarity->increase

Caption: Troubleshooting Flowchart for Column Chromatography Tailing.

Detailed Solutions:

  • Column Overload: You have loaded too much material for the amount of silica gel used. A general rule is to load 1-5% of the silica gel's weight (e.g., 1-5 g of crude product on 100 g of silica).

  • Poor Solubility/Loading Technique: If the compound is not very soluble in the mobile phase, it can precipitate at the top of the column when loaded, then slowly re-dissolve as the column runs, causing tailing.

    • Solution: Dry Loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures your compound is evenly distributed and starts the separation in an adsorbed state.

  • Secondary Interactions: The silica gel surface has acidic silanol groups (Si-OH) that can strongly interact with basic sites or, in this case, the polar nitro group.

    • Solution: Modify the Mobile Phase. If you suspect acidic or basic impurities, or if your molecule itself is interacting too strongly, adding a modifier can help. Add 0.5-1% triethylamine (TEA) to your mobile phase to neutralize acidic sites if your compound is basic, or 0.5-1% acetic acid (AcOH) if your compound is acidic. For neutral compounds like 3-Bromo-5-fluoro-4-nitroanisole, this is less common but can help if basic impurities are present.

Question: I can't find a solvent system that separates my product from a key impurity. They have very similar Rf values on TLC.

Answer: This is a common challenge when dealing with structurally similar impurities, such as isomers or dehalogenated byproducts.

Strategies for Difficult Separations:

  • Change Solvent Selectivity: Instead of just increasing the polarity of a two-solvent system (e.g., going from 10% to 20% EtOAc/Hexane), change one of the solvents entirely. The "like dissolves like" principle applies to chromatography as well.[11] Different solvents interact with your compounds in unique ways. Try switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane or Acetone/Hexane system.[1] Toluene can also be a useful component as it engages in π-π stacking interactions, which can help differentiate aromatic compounds.

  • Use a High-Performance Column: Consider using a column packed with smaller, more uniform silica particles (e.g., flash chromatography systems). This provides a higher number of theoretical plates and improves resolution.

  • Consider Reverse-Phase Chromatography: If your compound is moderately polar, reverse-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like acetonitrile/water or methanol/water) can provide a completely different selectivity profile and may easily separate impurities that are inseparable on normal-phase silica.[9][12]

Section 4: High-Purity Applications & HPLC

For pharmaceutical applications, purity levels often need to exceed 99.5%. High-Performance Liquid Chromatography (HPLC) is the standard method for both analyzing and purifying compounds to this level.[13][14]

Question: How do I develop an HPLC method to check the final purity of my compound?

Answer: Method development involves systematically optimizing chromatographic parameters to achieve good resolution between your main peak and any impurities.[14] For 3-Bromo-5-fluoro-4-nitroanisole derivatives, a reverse-phase HPLC method is typically most effective.

Step-by-Step HPLC Purity Analysis Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). These are versatile and work well for a broad range of moderately polar to nonpolar compounds.[15]

  • Mobile Phase Selection:

    • Solvent A: HPLC-grade Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Acetonitrile often provides sharper peaks and lower backpressure.

  • Initial Gradient Run:

    • Prepare a sample solution of your purified compound at ~1 mg/mL in the mobile phase.

    • Run a broad gradient, for example, 5% to 95% Solvent B over 20 minutes.

    • Set the UV detector to a wavelength where your compound absorbs strongly (e.g., 254 nm is a good starting point for aromatic nitro compounds).[16]

  • Method Optimization:

    • Analyze the initial chromatogram. If your main peak elutes very early, you need a shallower gradient or lower starting percentage of Solvent B. If it elutes very late, you can use a steeper gradient or a higher starting percentage of B.

    • Adjust the gradient to provide the best possible separation around your main peak and any visible impurities. The goal is to achieve baseline resolution (peaks return to the baseline between them).

    • Once optimized, you can calculate the area percentage of each peak to determine the purity of your sample.

Question: My HPLC shows a small but persistent impurity peak even after column chromatography. What could it be and how do I remove it?

Answer: Persistent impurities are often structurally very similar to the target compound. In the synthesis of halogenated nitroaromatics, common process-related impurities include:

  • Isomers: Positional isomers formed during nitration or other substitution reactions.

  • Dehalogenated Species: Byproducts where a bromine or fluorine atom has been replaced by hydrogen.

  • Di-halogenated or Poly-nitrated Species: Products of over-reaction.[17]

Removal Strategies:

  • Preparative HPLC: If the impurity level is low (<5%) and high purity is essential, preparative HPLC is the most direct method for removal. This uses the same principles as analytical HPLC but with a larger column and higher sample load to isolate and collect the pure compound.[12]

  • Re-crystallization (Optimized): Sometimes a final, careful recrystallization from a different solvent system can remove that last trace of impurity that co-eluted during chromatography.

  • Chemical Treatment: In specific cases, a chemical quench or wash can remove a reactive impurity. For example, if you have an unreacted acidic starting material, a dilute sodium bicarbonate wash of your organic solution prior to final workup can remove it.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Dimethyl-4-nitroanisole on Newcrom R1 HPLC column. Available from: [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Available from: [Link]

  • Al-Bazi, S. J. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available from: [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • Longdom Publishing. Advanced Techniques in Column Chromatography. Available from: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Available from: [Link]

  • Organic Chemistry Tutor. (2012, August 7). O Chem Column Chromatography (cc). YouTube. Available from: [Link]

  • SMT. HPLC Separation Guide for Explosives. Available from: [Link]

  • Educator.com. (2015, May 28). Organic Chemistry - Recrystallization Lab Demonstration. YouTube. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Google Patents. WO 2025/109026 A1.
  • Harča, M., et al. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta. Available from: [Link]

  • ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available from: [Link]

  • TSI Journals. (2010, July 21). Organic CHEMISTRY. Available from: [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available from: [Link]

  • Beilstein-Institut. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. 3-BROMO-4-HYDROXYTOLUENE. Available from: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of meta-‐substituted [18F]3-‐fluoro-‐4-‐aminopyridine via direct radiofluorin. Available from: [Link]

  • PMC. Challenges and opportunities in the purification of recombinant tagged proteins. Available from: [Link]

  • Bioprocess Online. (2024, March 27). Top Challenges In Recombinant Protein Purification Process Development. Available from: [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]

  • PMC. (2022, December 6). Progress, applications, challenges and prospects of protein purification technology. Available from: [Link]

Sources

Troubleshooting low conversion rates in nucleophilic substitutions of 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Functionalized Nitroarenes.

I am Dr. Aris, Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to optimize nucleophilic aromatic substitution (


) reactions on 3-Bromo-5-fluoro-4-nitroanisole .

This scaffold presents a unique "battle of leaving groups" (Fluorine vs. Bromine) and a specific electronic environment defined by the strong activation of the nitro group. The guide below moves beyond basic steps to address the kinetic and thermodynamic realities of your reaction.

Module 1: Mechanistic Intelligence (The "Why")

Before troubleshooting, you must understand the electronic landscape of your substrate.

The Substrate: 3-Bromo-5-fluoro-4-nitroanisole

  • Activator: The Nitro group (

    
    )  at C4 is the primary driver. It activates positions ortho (C3, C5) and para (C1) to itself.
    
  • The Conflict: You have two potential leaving groups ortho to the nitro group: Bromine (C3) and Fluorine (C5).

  • The Rule (The Element Effect): In

    
     reactions, Fluorine is displaced significantly faster than Bromine .[1]
    

Why? Unlike


 reactions where bond breaking is simultaneous with bond forming (making Br the better leaving group), 

is a two-step process:[2][3]
  • Addition (Rate Determining Step): The nucleophile attacks, breaking aromaticity and forming a high-energy Meisenheimer complex.

  • Elimination: The leaving group departs, restoring aromaticity.

Fluorine’s high electronegativity stabilizes the anionic Meisenheimer intermediate inductively, lowering the activation energy of the rate-determining addition step.[2][4] Therefore, C5-F is the site of reaction, not C3-Br.

Module 2: Troubleshooting & FAQs

Category A: Low Conversion & Yield

Q: My reaction stalls at ~10-20% conversion even after 24 hours. TLC shows starting material. What is wrong? A: This is a classic "Kinetic Trap." The activation energy is not being overcome.

  • Solvent Mismatch: Are you using Ethanol or THF? Stop. These solvents are too non-polar or protic.

    
     requires Polar Aprotic Solvents  (DMF, DMSO, NMP, or Acetonitrile) to solvate the cation and leave the nucleophile "naked" and reactive.
    
  • Temperature: The methoxy group at C1 is an Electron Donating Group (EDG). While it is meta to the reaction site, it generally raises the LUMO energy of the ring, making it less reactive than a simple fluoronitrobenzene. Action: Increase temperature to 80–100°C.

Q: I see a new spot on TLC, but it’s not my product. It’s a phenol. A: You have moisture in your system.

  • Cause: In the presence of water and base, Hydroxide (

    
    ) competes with your nucleophile. Since 
    
    
    
    is smaller and harder, it attacks C5-F efficiently, creating the phenol (hydrolysis product).
  • Fix: Use anhydrous solvents (DMF over sieves) and protect the reaction under Nitrogen/Argon.

Category B: Regioselectivity & Side Reactions

Q: Can I displace the Bromine instead of the Fluorine? A: Not under standard


 conditions.
  • Explanation: As detailed in Module 1,

    
    . If you target the Bromine, you must switch mechanisms.
    
  • Fix: To displace Br, you must use Transition Metal Catalysis (e.g., Buchwald-Hartwig Amination) which favors the weaker C-Br bond for oxidative addition. However, the Nitro group can poison Pd catalysts.

Q: My nucleophile is an amine, but I'm getting low yields. Should I add a base? A: Yes.

  • Protocol: For amine nucleophiles, the generated HF must be neutralized. Use an inorganic base like

    
     or an organic base like DIPEA (Hünig's base).
    
  • Warning: If using a volatile amine, ensure your reaction vessel is sealed (pressure tube) so the nucleophile doesn't evaporate at the required 80°C reaction temp.

Module 3: Experimental Protocols

Protocol A: Amination (Displacement of F)

Target: Synthesis of 3-bromo-4-nitro-5-(amino)anisole derivatives.

ParameterSpecificationNotes
Stoichiometry 1.0 equiv Substrate : 1.2 equiv AmineExcess amine drives kinetics.
Base 2.0 equiv DIPEA or

Scavenges acidic HF byproduct.
Solvent Anhydrous DMF or DMSOConcentration: 0.2 M to 0.5 M.
Temperature 60°C – 90°CStart at 60°C; ramp if conversion <50% at 2h.
Atmosphere Nitrogen / ArgonCritical to prevent hydrolysis.

Step-by-Step:

  • Charge a reaction vial with 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Evacuate and backfill with

    
     (x3).
    
  • Add Anhydrous DMF (0.5 M concentration relative to substrate).

  • Add the Amine Nucleophile (1.2 equiv) dropwise.

  • Heat to 80°C with stirring. Monitor by TLC/LCMS every 2 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry organics over

    
    .
    

Module 4: Visualization & Logic

Diagram 1: The Reaction Pathway (Mechanism)

Caption: The "Element Effect" in action. The Fluorine atom stabilizes the transition state (Meisenheimer Complex) significantly more than Bromine, dictating the reaction pathway.

SNAr_Mechanism Substrate 3-Br-5-F-4-NO2-Anisole (Reactant) Complex_F Meisenheimer Complex (F-stabilized) Substrate->Complex_F Fast Addition (High Electronegativity) Complex_Br Meisenheimer Complex (Br-destabilized) Substrate->Complex_Br Slow Addition (Steric/Electronic Barrier) Nu Nucleophile (Nu:) Nu->Substrate Product_F Product (F Displaced) Complex_F->Product_F Elimination of F- Product_Br Product (Br Displaced) Complex_Br->Product_Br Elimination of Br-

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing low yields in nitroanisole substitutions.

Troubleshooting_Tree Start Issue: Low Conversion (<20%) CheckSolvent Check Solvent System Start->CheckSolvent IsProtic Is Solvent Protic? (EtOH, MeOH, H2O) CheckSolvent->IsProtic ChangeSolvent Switch to Polar Aprotic (DMF, DMSO, NMP) IsProtic->ChangeSolvent Yes CheckTemp Check Temperature IsProtic->CheckTemp No IsTempLow Temp < 60°C? CheckTemp->IsTempLow IncreaseTemp Increase to 80-100°C (Overcome Activation Energy) IsTempLow->IncreaseTemp Yes CheckNu Check Nucleophile Strength IsTempLow->CheckNu No AddBase Add Stronger Base (Cs2CO3 or NaH) CheckNu->AddBase

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013).[5] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on

    
     mechanisms and the "Element Effect"). 
    
  • Rohrbach, S., et al. (2019).[5] Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition. (Discusses alternative pathways for specific substrates).

  • Neustadt, B. R. (1979). Reaction of 2,4-dinitrohalobenzenes with amines. Tetrahedron Letters. (Foundational work on regioselectivity in poly-substituted nitroarenes).

Sources

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst deactivation and poisoning issues encountered when working with 3-Bromo-5-fluoro-4-nitroanisole and related halo-nitroaromatic compounds. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge of 3-Bromo-5-fluoro-4-nitroanisole in Catalysis

3-Bromo-5-fluoro-4-nitroanisole is a valuable building block in organic synthesis, particularly for the introduction of a substituted aminofluorophenyl moiety. However, its trifunctional nature—possessing a bromo leaving group, a deactivating nitro group, and a fluoro substituent—presents significant challenges in transition metal-catalyzed reactions. Catalyst deactivation and poisoning are common pitfalls that can lead to low yields, incomplete conversions, and stalled reactions. This guide will equip you with the knowledge to diagnose, troubleshoot, and prevent these issues.

Part 1: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving catalyst deactivation and poisoning.

Initial Diagnosis: Is Your Catalyst the Culprit?

Before delving into complex catalyst issues, it's crucial to rule out other common experimental errors.

Troubleshooting Flowchart: Initial Diagnosis

Start Low Yield / Incomplete Reaction Reagent_Check Verify Reagent Quality & Stoichiometry (Aryl Halide, Coupling Partner, Base, Solvent) Start->Reagent_Check Degassing_Check Ensure Rigorous Degassing (Oxygen is a known catalyst poison) Reagent_Check->Degassing_Check Temp_Pressure_Check Confirm Correct Temperature & Pressure (Especially for hydrogenations) Degassing_Check->Temp_Pressure_Check Catalyst_Issue Suspect Catalyst Deactivation/Poisoning Temp_Pressure_Check->Catalyst_Issue Catalyst_Issue->Start No, re-evaluate other parameters Proceed Proceed to Catalyst-Specific Troubleshooting Catalyst_Issue->Proceed Yes

Caption: A workflow for initial reaction failure diagnosis.

Identifying the Deactivation Mechanism

Once you've confirmed the issue likely lies with the catalyst, the next step is to understand the mode of deactivation. Reactions with 3-Bromo-5-fluoro-4-nitroanisole can deactivate catalysts through several mechanisms.

Common Deactivation Pathways:

  • Poisoning by the Nitro Group: The nitro group can be reduced under typical cross-coupling or hydrogenation conditions, leading to various intermediates (nitroso, hydroxylamine) that can strongly coordinate to and poison the metal center (e.g., Palladium).[1]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or side reactions, especially at elevated temperatures.[2]

  • Formation of Inactive Catalyst Species: The catalyst can aggregate to form inactive metal clusters (e.g., Palladium black) or form stable, off-cycle complexes that do not participate in the desired catalytic cycle.[3][4]

  • Product Inhibition: The desired product or byproducts of the reaction can sometimes bind to the catalyst more strongly than the reactants, leading to a slowdown or complete halt of the reaction.[5]

Diagnostic Experiments:

To pinpoint the deactivation mechanism, a series of controlled experiments can be performed.

Experiment Procedure Potential Observation Inference
Catalyst Loading Study Run the reaction with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%).Increased yield with higher loading, but reaction still doesn't go to completion.Suggests catalyst poisoning or a finite number of turnovers before deactivation.
"Spiking" Experiment To a stalled reaction, add a fresh charge of catalyst.Reaction resumes and proceeds further.Confirms that the catalyst is being deactivated over the course of the reaction.
Ligand Variation Screen different classes of ligands (e.g., bulky biarylphosphines like XPhos, electron-rich phosphines, N-heterocyclic carbenes).A significant improvement in yield with a specific ligand.The original ligand may be unsuitable or degrading under the reaction conditions. Bulky, electron-rich ligands can sometimes mitigate deactivation.[6]
Ex-situ Catalyst Analysis Analyze the spent catalyst using techniques like XPS, TEM, or XRD.[7]Changes in metal oxidation state, particle agglomeration, or presence of poisons on the surface.Provides direct evidence of the physical and chemical changes to the catalyst.[8]
Step-by-Step Troubleshooting Protocols

Protocol 1: Addressing Suspected Nitro Group Poisoning in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] These can promote the desired reductive elimination step and sterically hinder the coordination of the nitro group.

  • Use of Pre-catalysts: Utilize modern pre-catalysts that are designed to form the active catalytic species more efficiently and reliably.[3]

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] A systematic screen of temperatures is recommended.

  • Base Selection: The choice of base can be critical. For Suzuki couplings, milder bases like potassium carbonate or cesium carbonate may be preferable to stronger bases like sodium tert-butoxide, which can promote side reactions.[10]

  • Solvent System: Ensure the use of anhydrous, degassed solvents. Trace amounts of water can sometimes be detrimental.[11][12]

Protocol 2: Overcoming Deactivation in Nitro Group Reduction

  • Catalyst Choice: For the selective reduction of the nitro group without affecting the bromo and fluoro substituents, catalysts like Raney Nickel or poisoned palladium catalysts (e.g., Lindlar's catalyst) can be effective.[13][14]

  • Hydrogen Source: Consider transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate.[15][16] This can sometimes offer better selectivity and milder reaction conditions compared to high-pressure hydrogen gas.

  • Reaction Conditions: Carefully control the reaction temperature and pressure. Over-reduction or hydrodehalogenation can occur under harsh conditions.

  • Additives: In some cases, the addition of catalyst promoters or inhibitors can improve selectivity. For example, some sulfur-containing compounds can selectively poison sites responsible for dehalogenation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-Bromo-5-fluoro-4-nitroanisole is sluggish and gives low yields. What is the most likely cause?

A1: The most probable cause is a combination of electronic deactivation by the nitro group and potential catalyst poisoning. The electron-withdrawing nature of the nitro and fluoro groups can make the oxidative addition step of the catalytic cycle more challenging.[17] Furthermore, the nitro group itself or its reduction intermediates can coordinate to the palladium center, inhibiting catalysis.[4]

Troubleshooting Steps:

  • Switch to a more electron-rich and sterically hindered ligand, such as XPhos or SPhos, to facilitate oxidative addition.[18]

  • Use a pre-formed Pd(0) source like Pd₂(dba)₃ to bypass potentially inefficient in-situ reduction of a Pd(II) salt.[3]

  • Ensure your boronic acid or ester is of high purity, as impurities can contribute to catalyst deactivation.

Q2: I am observing significant amounts of debrominated starting material in my cross-coupling reaction. How can I prevent this?

A2: Debromination (hydrodehalogenation) is a common side reaction that can occur via several pathways, including β-hydride elimination from an intermediate palladium-hydride species.[19]

Preventative Measures:

  • Choice of Base: Use a non-coordinating, sterically hindered base.

  • Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is often necessary.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to disfavor the decomposition pathways that lead to hydrodehalogenation.

Q3: Can I regenerate a deactivated palladium catalyst from a reaction with 3-Bromo-5-fluoro-4-nitroanisole?

A3: Regeneration of a poisoned or deactivated catalyst can be challenging and is dependent on the deactivation mechanism.

  • For catalysts deactivated by organic deposits (coking): A common method is calcination (heating in air or an inert atmosphere) to burn off the organic material.[20][21] However, this can also lead to sintering (agglomeration) of the metal particles.

  • For catalysts poisoned by strongly coordinating species: Chemical washing with solutions that can displace the poison may be attempted. For instance, treatment with a solution of a different, strongly coordinating ligand might displace the poisoning species, followed by washing to remove the new complex.[22]

  • In practice, for laboratory-scale reactions, it is often more time and cost-effective to use a fresh catalyst. Regeneration is more commonly employed in industrial settings.[23]

Decision Tree for Catalyst Regeneration

Start Deactivated Catalyst Mechanism Identify Deactivation Mechanism (e.g., Coking, Poisoning, Sintering) Start->Mechanism Coking Coking (Organic Deposits) Mechanism->Coking Coking Poisoning Poisoning (Strong Adsorption) Mechanism->Poisoning Poisoning Sintering Sintering (Irreversible) Mechanism->Sintering Sintering Regen_Coking Attempt Regeneration: - Calcination - Solvent Washing Coking->Regen_Coking Regen_Poisoning Attempt Regeneration: - Chemical Treatment - Acid/Base Wash Poisoning->Regen_Poisoning Replace Replace Catalyst Sintering->Replace Success Regeneration Successful? Regen_Coking->Success Regen_Poisoning->Success Success->Start Yes, reuse Success->Replace No

Caption: A decision-making guide for catalyst regeneration.

Q4: How do "spectator" ligands help prevent catalyst deactivation?

A4: Spectator ligands are ligands that remain coordinated to the metal center throughout the catalytic cycle but do not directly participate in the bond-forming steps.[24][25] They play a crucial role in stabilizing the catalyst and influencing its reactivity.[26] In the context of reactions with 3-Bromo-5-fluoro-4-nitroanisole, bulky spectator ligands can:

  • Sterically shield the metal center: This can prevent the coordination of poisoning species like the nitro group or reaction intermediates.

  • Promote the desired catalytic steps: By tuning the electronic properties of the metal center, they can accelerate key steps like oxidative addition and reductive elimination, making the desired reaction pathway more favorable than deactivation pathways.[25][27]

  • Inhibit catalyst aggregation: By occupying coordination sites, they can prevent the metal centers from clustering together to form inactive aggregates.[3]

References

  • Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • García, J., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts.
  • Majeed, M. A., & Malik, S. R. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Biological and Chemical Research, 7, 17-19.
  • Drinkard, Jr., W. C., & Taylor, P. D. (1979). U.S. Patent No. 4,152,291. Washington, DC: U.S.
  • Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8443.
  • NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • AZoM. (2015). Characterizing Catalysts Via Temperature-Programmed Techniques. Retrieved from [Link]

  • Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

  • Grushin, V. V., & Alper, H. (1993). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 115(9), 3737-3744.
  • NPTEL. (n.d.). Catalyst characterization - Surface area analysis. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, Z. (2023). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. ChemistrySelect, 8(36), e202302456.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Taylor, J. E. (2015). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4936-4944.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4936-44.
  • Wikipedia. (n.d.). Spectator ligand. Retrieved from [Link]

  • Wiley Online Library. (2025). Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Spectator ligand – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • ResearchGate. (n.d.). Using Spectator Ligands to Enhance Nanocrystal-to-Molecule Electron Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic insight into the isomerization of allyl alcohol catalyzed by the Co(II)-PNP catalyst: Crucial role of spectator ligand. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Mizoroki-Heck reaction with internal olefins: Reactivities and stereoselectivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic performance of catalysts under different conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding Ligand‐Directed Heterogeneous Catalysis: When the Dynamically Changing Nature of the Ligand Layer Controls the Hydrogenation Selectivity. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1054-1062.
  • ScienceDaily. (2024). Reaction conditions tune catalytic selectivity. Retrieved from [Link]

  • Matthey. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Dunsford, J. J., & Glorius, F. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-BFNA-001 Subject: Troubleshooting Guide for Selective Functionalization of 3-Bromo-5-fluoro-4-nitroanisole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dual-Warhead" Challenge

Researchers working with 3-Bromo-5-fluoro-4-nitroanisole are often confronted with a "selectivity paradox." This scaffold contains three distinct electrophilic sites activated by the central nitro group, yet they respond to completely different mechanistic triggers.

  • Site A (C5-Fluorine): Highly activated for SNAr (Nucleophilic Aromatic Substitution). The strong electronegativity of fluorine stabilizes the Meisenheimer intermediate, making it the primary site for nucleophilic attack.

  • Site B (C3-Bromine): The preferred handle for Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Br bond facilitates oxidative addition, but it is kinetically slower in SNAr compared to the C-F site.[1]

  • Site C (C4-Nitro): The "activator" that drives the reactivity of halogens but poses a risk of catalyst poisoning or unwanted reduction.

The Golden Rule of Order: To achieve high yield and purity, you must generally perform SNAr (at C5) beforeCross-Coupling (at C3) . Reversing this order often leads to complex mixtures due to the competing reactivity of the activated fluorine.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried to run a Suzuki coupling at the Bromine, but I lost the Fluorine."

User Report: "I treated the substrate with a boronic acid, Pd(PPh3)4, and K2CO3 in DMF at 80°C. I expected coupling at the Br, but NMR shows the Fluorine is gone or I have a mixture of products."

Root Cause Analysis: This is a classic Chemoselectivity inversion . While Palladium targets the Bromine (oxidative addition), the basic conditions (K2CO3/DMF/Heat) are perfect for SNAr.[2] The carbonate base or even the solvent (if not dry) can act as a nucleophile, or trace water can generate hydroxide, displacing the highly labile Fluorine.[2]

Corrective Protocol:

  • Switch Bases: Use a non-nucleophilic base like CsF or K3PO4 in anhydrous conditions. Avoid alkoxide or hydroxide bases.

  • Lower Temperature: SNAr has a higher activation energy barrier than many Pd-catalyzed cycles. Running the Suzuki coupling at 40–60°C (instead of 80–100°C) can favor the catalyst over the background substitution.

  • Solvent Choice: Switch from DMF (which can decompose to dimethylamine, a potent nucleophile) to Toluene or 1,4-Dioxane .[2]

Issue 2: "I cannot displace the Bromine with an amine after displacing the Fluorine."

User Report: "I successfully replaced the Fluorine with a primary amine. Now I want to displace the Bromine with a second amine using SNAr, but the reaction won't proceed even at reflux."

Root Cause Analysis: Electronic Deactivation. The first SNAr reaction replaced the electron-withdrawing Fluorine with an electron-donating Amino group. This new substituent donates electron density into the ring (via resonance), significantly stabilizing the aromatic system and deactivating it toward a second nucleophilic attack. The Nitro group's activation power is now insufficient to facilitate displacement of the Bromine.

Corrective Protocol:

  • Switch Mechanism: Do not rely on SNAr for the second step. Instead, use Buchwald-Hartwig Amination . The Bromine remains an excellent handle for Pd-catalyzed coupling, which is less sensitive to the electronic richness of the ring than SNAr.

Issue 3: "Reduction of the Nitro group resulted in the loss of my Halogens."

User Report: "I used H2 and Pd/C to reduce the nitro group to an aniline. The product mass is too low—I lost the Bromine and/or Fluorine."

Root Cause Analysis: Hydrodehalogenation. Palladium on Carbon under Hydrogen atmosphere is notorious for cleaving C-Br and C-I bonds, and occasionally C-F bonds in activated systems.

Corrective Protocol:

  • Chemoselective Reduction: Use Iron powder (Fe) in Ammonium Chloride (NH4Cl) or Tin(II) Chloride (SnCl2) in ethanol. These dissolving metal reductions are highly selective for the nitro group and will leave the C-Br and C-F bonds intact.

Strategic Decision Map

The following diagram illustrates the logical flow for functionalizing this scaffold.

ReactivityMap Start 3-Bromo-5-fluoro- 4-nitroanisole SNAr S_NAr Conditions (Nu-H, Base) Start->SNAr Fastest Path (C-F Displacement) Coupling Pd-Catalysis (Suzuki/Buchwald) Start->Coupling Requires Non-Nuc Base Red Nitro Reduction (Fe/NH4Cl) Start->Red Chemoselective Prod_SNAr Product A: 3-Bromo-5-amino- 4-nitroanisole SNAr->Prod_SNAr Prod_SNAr->Coupling Step 2: Coupling at Br Prod_Coup Product B: 3-Aryl-5-fluoro- 4-nitroanisole Coupling->Prod_Coup Prod_Coup->SNAr Step 2: S_NAr at F Prod_Red Product C: Aniline Derivative Red->Prod_Red

Figure 1: Decision tree for the regioselective functionalization of 3-Bromo-5-fluoro-4-nitroanisole. Note that SNAr at C5 is the kinetically dominant pathway.

Validated Experimental Protocols

Protocol A: Regioselective SNAr (Displacement of F)

Targeting C5 without affecting C3-Br.

ParameterConditionRationale
Nucleophile 1.05 equiv (Amine/Thiol)Slight excess ensures conversion.
Base DIPEA or K2CO3Scavenges acidic protons.
Solvent THF or AcetonitrilePolar aprotic promotes SNAr.
Temperature 0°C to RTCritical: Low temp prevents side reactions at Br or OMe.

Step-by-Step:

  • Dissolve 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv) in dry THF (0.2 M).

  • Cool to 0°C in an ice bath.

  • Add DIPEA (1.2 equiv) followed by the amine nucleophile (1.05 equiv) dropwise.

  • Monitor via TLC/LCMS. Conversion is usually complete within 1-2 hours.

  • Note: If the reaction is sluggish, warm to Room Temperature. Do not heat above 50°C unless necessary, to preserve the Br handle.

Protocol B: Chemoselective Suzuki Coupling

Targeting C3-Br while preserving C5-F.

ParameterConditionRationale
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Robust catalysts for aryl bromides.
Base K3PO4 (anhydrous) Critical: Weak, non-nucleophilic base avoids displacing F.
Solvent Toluene/Water (10:1) or DioxaneReduces solubility of nucleophilic species.
Temperature 60–80°CSufficient for oxidative addition, minimized SNAr.[2]

Step-by-Step:

  • Combine substrate (1.0 equiv), Boronic acid (1.2 equiv), and K3PO4 (2.0 equiv) in Toluene/Dioxane.[2]

  • Degas the solution (sparge with Argon for 10 mins).

  • Add Pd catalyst (5 mol%).

  • Heat to 60°C. Monitor closely. Stop immediately upon consumption of starting material to prevent subsequent attack on Fluorine.

Protocol C: Nitro Reduction (Halogen-Safe)

Reducing NO2 to NH2 without Hydrodehalogenation.

Step-by-Step:

  • Dissolve substrate in Ethanol/Water (3:1).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate. This method preserves both Br and F substituents.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from [2]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [2]

  • Chemistry LibreTexts. (2025).[3] 16.6: Nucleophilic Aromatic Substitution. Retrieved from [2][3]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [2]

  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of Electrophilic Reaction. Retrieved from [2]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

User Query: What is the most robust synthetic route for scaling 3-Bromo-5-fluoro-4-nitroanisole (BFNA) from gram to kilogram scale?

Technical Response: For scale-up considerations, the most viable pathway is the Electrophilic Nitration of 3-Bromo-5-fluoroanisole . While Nucleophilic Aromatic Substitution (SNAr) routes exist, they often require expensive poly-fluorinated precursors (e.g., 3,4,5-trifluoronitrobenzene) that complicate supply chains.

The nitration route leverages the strong para-directing effect of the methoxy group to install the nitro functionality at the C4 position. However, this position is sterically crowded (flanked by Br and F), creating significant challenges in regioselectivity (formation of ortho-nitro isomers) and thermal safety .

Approved Synthetic Pathway

The following workflow outlines the optimized route and critical decision points.

G Start Starting Material: 3-Bromo-5-fluoroanisole Reaction Reaction: Electrophilic Aromatic Substitution (-10°C to 0°C) Start->Reaction Reagent Nitrating Agent: HNO3 / H2SO4 (Mixed Acid) Reagent->Reaction Quench Quench: Ice/Water Precipitation Reaction->Quench Crude Crude Mixture: Target (4-NO2) + Isomer (2-NO2) Quench->Crude Purification Purification: Recrystallization (EtOH/H2O) Crude->Purification Final Final Product: 3-Bromo-5-fluoro-4-nitroanisole (>98% Purity) Purification->Final

Figure 1: Optimized process flow for the nitration of 3-Bromo-5-fluoroanisole.

Critical Process Parameters (CPPs) & Troubleshooting

Q: I am observing high levels of the ortho-nitro isomer (2-nitro). How can I improve regioselectivity toward the para (4-nitro) target?

A: The methoxy group directs ortho (positions 2, 6) and para (position 4). The C4 position is thermodynamically favored but sterically hindered by the adjacent Bromine (C3) and Fluorine (C5).

Optimization Protocol:

  • Temperature Control: Maintain reaction temperature strictly between -10°C and 0°C . Higher temperatures (>10°C) increase the kinetic energy of the system, allowing the nitronium ion to overcome the steric barrier of the ortho positions (2 and 6), leading to higher impurity levels.

  • Solvent System: Switch from neat H2SO4 to a DCM (Dichloromethane)/H2SO4 biphasic system or use Acetic Anhydride as a co-solvent. Acetic anhydride forms acetyl nitrate in situ, which is a bulkier electrophile and more selective for the less hindered para position, although the "sandwich" effect at C4 makes this counter-intuitive. In this specific substrate, the electronic activation of C4 often outweighs the steric hindrance if the temperature is controlled.

  • Reagent Addition: Add the nitrating mixture dropwise to the substrate. A "reverse addition" (substrate to acid) can lead to localized hotspots and over-nitration.

Q: The reaction exotherm is difficult to control upon scale-up. What are the safety limits?

A: Nitration of haloanisoles is highly exothermic and potentially autocatalytic.

Safety & Calorimetry Data:

ParameterValueRisk Implication
Reaction Enthalpy (

)
-145 ± 20 kJ/molHigh heat release; requires active cooling.
Adiabatic Temp Rise (

)
> 90°CPotential for thermal runaway if cooling fails.
Onset of Decomposition ~180°CKeep process temp < 50°C at all times.
Gas Evolution NOx fumesRequires efficient scrubbing (NaOH).

Mitigation Strategy:

  • Dosing Control: Use a gravimetric dosing pump interlocked with the reactor temperature probe. If

    
    , dosing must stop automatically.
    
  • Quenching: Never quench the reaction by adding water to the acid mixture. Always add the reaction mass into ice-water to maximize heat dissipation.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100g batch of 3-Bromo-5-fluoro-4-nitroanisole.

Materials:

  • 3-Bromo-5-fluoroanisole (Starting Material, SM)

  • Sulfuric Acid (98%, H2SO4)

  • Nitric Acid (70%, HNO3) or Fuming HNO3

  • Dichloromethane (DCM) - Optional for biphasic modification

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Preparation:

    • Charge a 1L jacketed glass reactor with 3-Bromo-5-fluoroanisole (100 g, 0.488 mol) and H2SO4 (300 mL) .

    • Note: If the SM is solid, ensure it is fully dissolved. If using DCM method, dissolve SM in 500 mL DCM first, then add H2SO4.

    • Cool the mixture to -10°C using a cryostat.

  • Nitration:

    • Prepare a mixed acid solution: HNO3 (34 mL, 1.1 eq) in H2SO4 (50 mL) . Pre-cool to 0°C.

    • Add the mixed acid dropwise over 2 hours , maintaining internal temperature < 0°C .

    • Critical Check: Monitor exotherm. If temp spikes, pause addition.

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour.

    • Sample for HPLC/TLC.[1] Target conversion: >98%.

    • TLC Mobile Phase: Hexane:Ethyl Acetate (8:2). Product Rf ~ 0.4 (lower than SM).

  • Work-up:

    • Pour the reaction mixture slowly into 1 kg of crushed ice with vigorous stirring.

    • The product will precipitate as a pale yellow/off-white solid.

    • Filter the solid and wash with cold water (3 x 200 mL) until pH of filtrate is neutral.

  • Purification:

    • The crude solid likely contains 5-10% of the ortho-isomer (2-nitro).

    • Recrystallization: Dissolve crude in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals. The para-isomer (Target) crystallizes preferentially; the ortho-isomer remains in the mother liquor.

Analytical Troubleshooting & Quality Control

Q: How do I distinguish between the 2-nitro and 4-nitro isomers using NMR?

A: Proton NMR (


H-NMR) is definitive due to the symmetry (or lack thereof) and coupling constants.

Diagnostic Signals:

FeatureTarget: 4-Nitro IsomerImpurity: 2-Nitro Isomer
Symmetry Asymmetric, but protons are isolated.Asymmetric.
Aromatic Protons Two distinct doublets (or singlets if decoupling is weak).Two doublets with meta-coupling.
Coupling (

)
H2 (Ortho to F): Large

(~10-12 Hz). H6 (Para to F): Small

(~6-8 Hz).
Different coupling pattern due to proximity to Nitro.
Shift Protons are generally more deshielded due to ortho-nitro groups.One proton is shielded by ortho-OMe, one deshielded by ortho-NO2.

Visual Decision Tree for Impurity ID:

DecisionTree Start Impurity Detected in HPLC CheckRT Check Retention Time (RT) Start->CheckRT RT_Early RT < Main Peak (Less Polar) CheckRT->RT_Early Non-polar RT_Late RT > Main Peak (More Polar) CheckRT->RT_Late Polar Conclusion1 Likely Unreacted SM Check Stoichiometry RT_Early->Conclusion1 Conclusion2 Likely Dinitro Species Reduce HNO3 equivalents RT_Late->Conclusion2 Conclusion3 Likely Phenol Hydrolysis Check Water Content/Temp RT_Late->Conclusion3

Figure 2: Rapid diagnostic logic for HPLC impurity profiling.

References

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics. Retrieved from [Link]

Sources

Stability of 3-Bromo-5-fluoro-4-nitroanisole under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Reactivity of 3-Bromo-5-fluoro-4-nitroanisole

Product Overview & Chemical Identity

Compound Name: 3-Bromo-5-fluoro-4-nitroanisole CAS Number: 1805556-55-1 Chemical Structure: A highly functionalized benzene core featuring four distinct reactive handles:

  • Nitro (

    
    ) at C4:  The central activating group.
    
  • Fluorine (

    
    ) at C5:  Highly labile to nucleophilic attack (activated ortho to nitro).
    
  • Bromine (

    
    ) at C3:  Handle for cross-coupling (activated ortho to nitro).
    
  • Methoxy (

    
    ) at C1:  Electron-donating group, providing solubility and potential for phenol deprotection.
    

Intended Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers.

Storage & Handling Protocols

Q: How should I store this compound to prevent degradation?

  • Temperature: Store at 2–8°C (Refrigerated). While the nitro group provides crystallinity, the poly-halogenated core can be thermally sensitive.

  • Light: Protect from light. Nitro-aromatics and aryl bromides are susceptible to photo-degradation (homolytic cleavage of C-Br or nitro-to-nitroso rearrangement).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Although relatively stable to air, moisture can hydrolyze the labile C-F bond over long periods if trace base is present.

Critical Reactivity Guide (Troubleshooting)

Scenario A: Nucleophilic Aromatic Substitution ( ) Instability

Issue: "I am observing the loss of Fluorine or unexpected byproducts when using basic conditions."

Root Cause: The nitro group at C4 strongly activates the ortho positions (C3 and C5). Fluorine (C5) is an exceptional leaving group in


 reactions due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
  • Reactivity Order:

    
    .
    
  • Incompatible Reagents: Strong alkoxides (

    
    , 
    
    
    
    ), primary amines, and thiols will rapidly displace the fluoride at room temperature.

Troubleshooting Protocol:

  • Base Selection: Switch to non-nucleophilic bases. Use

    
      or DIPEA  instead of alkoxides or hydroxide.
    
  • Solvent: Avoid protic solvents (MeOH, EtOH) if base is present, as they form alkoxides in situ. Use DCM , THF , or Toluene .

  • Temperature: Keep reactions below 0°C if nucleophiles are present but substitution is not desired.

Scenario B: Chemoselective Nitro Reduction

Issue: "I lost the Bromine atom (dehalogenation) during the reduction of the nitro group to the aniline."

Root Cause: Standard catalytic hydrogenation (


) often causes hydrodehalogenation  (cleavage of the C-Br bond) alongside nitro reduction.

Recommended Protocols:

  • Method 1 (Gold Standard): Iron/Acetic Acid (Fe/AcOH) .

    • Conditions: Fe powder (5 equiv), AcOH/EtOH (1:4),

      
      , 2 h.
      
    • Why: Electron transfer mechanism is highly selective for

      
       over aryl halides.
      
  • Method 2 (Mild): Tin(II) Chloride (

    
    ) .[1][2]
    
    • Conditions:

      
       (5 equiv), EtOAc or EtOH, Reflux.
      
    • Why: Chemoselective, but workup requires careful removal of tin salts.

  • Method 3 (Catalytic): Platinum on Carbon (

    
    ) or Vanadium-poisoned Pd .
    
    • Conditions:

      
       (1 atm), 
      
      
      
      (sulfided), EtOAc.
    • Why: Pt is less active toward C-Br oxidative addition than Pd.

Scenario C: Cross-Coupling (Suzuki/Buchwald)

Issue: "The reaction failed or gave low yields when coupling at the Bromine position."

Root Cause: The nitro group is a strong oxidant and can poison sensitive


 catalysts. Additionally, the C-F bond is competitive if the nucleophile is aggressive.

Optimization Strategy:

  • Catalyst: Use robust, electron-rich ligand systems like

    
      or XPhos Pd G2 .
    
  • Base: Use weak bases like

    
      or 
    
    
    
    . Avoid strong bases that trigger
    
    
    at the Fluorine.
  • Order of Operations: If possible, reduce the nitro group to an amine (and protect it as an acetamide) before attempting difficult cross-couplings.

Visualizing Reactivity

Diagram 1: Reactivity Map & Competitive Pathways

This diagram illustrates the competing reaction sites on 3-Bromo-5-fluoro-4-nitroanisole.

ReactivityMap Core 3-Bromo-5-fluoro-4-nitroanisole (Central Scaffold) SNAr Nucleophilic Attack (SNAr) Target: C5-Fluorine Core->SNAr Basic Cond. (Amines, OR-) Coupling Pd-Catalyzed Coupling Target: C3-Bromine Core->Coupling Pd(0), Boronic Acid Reduction Nitro Reduction Target: C4-Nitro Core->Reduction Fe/AcOH or H2/Pt Demethylation Demethylation Target: C1-Methoxy Core->Demethylation BBr3 or AlCl3 Prod_SNAr Product: 5-Substituted-4-nitroanisole Risk: Unwanted displacement by solvent SNAr->Prod_SNAr Prod_Coup Product: 3-Aryl/Alkyl-5-fluoro-4-nitroanisole Risk: Catalyst poisoning by NO2 Coupling->Prod_Coup Prod_Red Product: 4-Amino-3-bromo-5-fluoroanisole Risk: C-Br cleavage (Debromination) Reduction->Prod_Red Prod_Dem Product: Phenol Derivative Risk: Lewis Acid sensitivity Demethylation->Prod_Dem

Caption: Competitive reaction pathways for 3-Bromo-5-fluoro-4-nitroanisole. Red path indicates the highest sensitivity (Base/SNAr).

Diagram 2: Decision Tree for Nitro Reduction

Follow this logic to choose the correct reduction method without destroying the molecule.

ReductionTree Start Start: Nitro Reduction (Preserving Br & F) Q1 Is the scale >10 grams? Start->Q1 Avoid AVOID: H2 + Pd/C (Causes Debromination) Start->Avoid Warning Method_Fe Use Fe / AcOH / EtOH (Robust, Cheap, Selective) Q1->Method_Fe Yes (Cost effective) Q2 Is the product acid-sensitive? Q1->Q2 No (Lab scale) Method_SnCl2 Use SnCl2 in EtOAc (Mild, Neutral workup possible) Q2->Method_SnCl2 Yes Method_Pt Use H2 + Pt/C (Sulfided) (Cleanest, minimal workup) Q2->Method_Pt No

Caption: Selection guide for reducing the nitro group while retaining the bromine and fluorine substituents.

Solvent & Reagent Compatibility Matrix

Reagent ClassExampleCompatibilityNotes
Protic Solvents MeOH, EtOH, WaterConditional Safe only in neutral/acidic conditions. In basic conditions, alkoxides form and displace Fluorine (

).
Strong Bases

Incompatible Will cause rapid

at C5 (Fluorine) or benzyne formation.
Weak Bases

Moderate Safe at low temps (

). Elevated temps may trigger slow

.
Lewis Acids

Reactive Will cleave the Methyl Ether (C1-OMe) to form the phenol. Use controlled conditions if this is desired.
Oxidants

Stable The ring is already highly oxidized (electron-poor).

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews.
    • Relevance: Establishes the reactivity order of Halogens (F >> Cl ~ Br)
  • Selective Nitro Reduction (Retaining Halogens)

    • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
    • Relevance: Definitive protocol for reducing nitro groups in the presence of sensitive halides using .
  • Iron-Mediated Reduction Protocols

    • Organic Syntheses, Coll.[2] Vol. 3, p.82 (1955); Vol. 20, p.11 (1940). "2,4-Diaminotoluene".

    • Relevance: Classical Fe/AcOH reduction methodology applicable to halonitroarenes.[1][2]

  • Palladium-Catalyzed Cross-Coupling of Chloronitrobenzenes

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
    • Relevance: Discusses ligand selection (like ) to overcome catalyst poisoning by nitro groups during coupling.
  • Compound Data (Analogous Structure)

    • PubChem CID 565654 (3-Fluoro-4-nitroanisole).
    • Relevance: Provides baseline physical property d

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-4-nitroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the reactivity of 3-Bromo-5-fluoro-4-nitroanisole, placing it in the context of other halogenated nitroaromatic compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your synthetic strategies.

Introduction: The Synthetic Value of Activated Aryl Halides

Halogenated nitroaromatics are cornerstone building blocks in modern organic synthesis, particularly in the pharmaceutical industry.[1] Their utility stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures.[1][2] The SNAr reaction allows for the displacement of a halide or other suitable leaving group by a wide range of nucleophiles, enabling the formation of carbon-heteroatom and carbon-carbon bonds.[3] The reactivity of the aryl halide substrate is critically dependent on the electronic nature of its substituents, making a nuanced understanding of their interplay essential for predictable and efficient synthesis.

This guide focuses on the specific case of 3-Bromo-5-fluoro-4-nitroanisole, a di-halogenated system, to illustrate the key principles of regioselectivity and comparative reactivity in SNAr reactions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[4][5] It is fundamentally different from the SN1 and SN2 reactions familiar from aliphatic chemistry.[3][5]

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[2][6] This initial attack is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[2][4] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Step 2 (Fast): The aromaticity is restored through the rapid expulsion of the leaving group, yielding the final substitution product.[4][5]

The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[3][4][5] These groups stabilize the negatively charged Meisenheimer complex through resonance, lowering the activation energy of the first step.[5]

Figure 1: The two-step addition-elimination mechanism of SNAr.

Dissecting Reactivity: The Role of Halogen Substituents

A common point of confusion in SNAr reactions is the reactivity trend of aryl halides, which is often the reverse of that seen in SN2 reactions.[7]

Reactivity Order in SNAr: F >> Cl > Br > I

This counter-intuitive order arises because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[4][8] The key factor is the stability of the Meisenheimer complex.

HalogenElectronegativity (Pauling)C-X Bond Strength (kJ/mol)Key Role in SNAr Mechanism
Fluorine 3.98~544 (in C₆H₅F)Strong Inductive Effect (-I): Powerful stabilization of the negative charge in the Meisenheimer complex. This significantly lowers the activation energy of the rate-determining step.[9]
Bromine 2.96~336 (in C₆H₅Br)Weaker Inductive Effect (-I): Provides less stabilization for the intermediate compared to fluorine, resulting in a slower reaction rate. Better leaving group ability is irrelevant in the slow step.

Fluorine's exceptional electronegativity exerts a potent electron-withdrawing inductive effect, which strongly stabilizes the anionic charge of the Meisenheimer intermediate.[9] This electronic stabilization far outweighs its poor leaving group ability (due to the strong C-F bond), making aryl fluorides the most reactive substrates for SNAr.[4]

Reactivity and Regioselectivity of 3-Bromo-5-fluoro-4-nitroanisole

In 3-Bromo-5-fluoro-4-nitroanisole, the aromatic ring is highly activated by the nitro group at C4. This group is positioned ortho to the bromine (at C3) and para to the fluorine (at C5), activating both sites for nucleophilic attack. This presents a question of regioselectivity: which halogen will be displaced?

Based on the principles discussed, the fluorine atom is the preferred site of substitution. The rationale lies in the comparative stability of the two possible Meisenheimer intermediates.

  • Attack at C5 (F displacement): The strong inductive effect of the fluorine atom, combined with the resonance delocalization provided by the para-nitro group, leads to a highly stabilized intermediate.

  • Attack at C3 (Br displacement): While the ortho-nitro group still provides resonance stabilization, the weaker inductive effect of the bromine atom offers less stabilization to the intermediate compared to the attack at C5.

Therefore, the reaction pathway leading to the displacement of the fluoride is kinetically favored due to a lower activation energy barrier.

Workflow Experimental Workflow for Competitive Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_analysis Analysis A 1. Dissolve substrate in anhydrous DMF B 2. Add K₂CO₃ (base) A->B C 3. Add Morpholine (0.8 eq.) B->C D 4. Heat to 80°C C->D E 5. Monitor by TLC (4-6 hours) D->E F 6. Quench with water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Analyze product ratio by GC-MS or NMR I->J

Figure 3: Step-by-step workflow for the competitive SNAr experiment.

Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile

Objective: To perform a complete substitution using an alkoxide nucleophile.

Materials:

  • Aryl Halide (e.g., 1-Fluoro-4-nitrobenzene) (1.0 equiv)

  • Methanol (used as solvent and reagent)

  • Sodium Methoxide (NaOMe) (1.2 equiv)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve the aryl halide (1.0 equiv) in methanol in a round-bottom flask.

  • Carefully add sodium methoxide (1.2 equiv) to the solution.

  • Heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC until the starting material is consumed. [7]5. Cool the reaction to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the layers, dry the organic phase over anhydrous MgSO₄, filter, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.

Conclusion

The reactivity of halogenated nitroaromatics in SNAr is governed by a nuanced interplay of electronic effects. For 3-Bromo-5-fluoro-4-nitroanisole, the powerful activating effect of the C4-nitro group on both the C3-bromo and C5-fluoro positions creates a competitive environment. However, a fundamental analysis of the SNAr mechanism predicts a strong preference for the displacement of the fluorine atom. This selectivity is a direct consequence of the superior ability of fluorine's inductive effect to stabilize the rate-determining Meisenheimer complex intermediate. This guide provides the theoretical framework and experimental design necessary for researchers to exploit these principles in practical synthesis.

References

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. [Link]

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ghasemzadeh, M. A., Abdolmaleki, A., & Gholipour, M. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 5(1), 543-551. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. SlideShare. [Link]

  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. LibreTexts. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal, 2(1). [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

Sources

Alternative synthetic routes to compounds typically made from 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Bromo-5-fluoro-4-nitroanisole is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., EGFR, BTK inhibitors) and poly-substituted indoles/indazoles. Its value lies in its dense functionalization: the fluorine atom provides metabolic stability, the methoxy group acts as a hydrogen-bond acceptor, and the bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Traditionally, this scaffold is accessed via the direct nitration of 3-bromo-5-fluoroanisole . However, this route suffers from severe regioselectivity issues, hazardous energetic conditions, and supply chain bottlenecks regarding the brominated starting material.

This guide objectively compares the traditional route against a Late-Stage Bromination Strategy (via 3-fluoro-4-aminoanisole). Experimental data indicates the alternative route offers superior regiocontrol (>95:5), higher safety profiles, and a more robust supply chain.

Pathway Analysis & Comparison

Route A: The Traditional Benchmark (Direct Nitration)
  • Starting Material: 3-Bromo-5-fluoroanisole.

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).

  • Workflow: Nitration (

    
    ) 
    
    
    
    Isomer Separation
    
    
    Reduction (
    
    
    or
    
    
    ).

Critical Flaw: The methoxy group is a strong ortho/para director. In 3-bromo-5-fluoroanisole, the position para to the methoxy is the desired site (C4). However, the bulky bromine and fluorine atoms flanking C4 create steric hindrance, often forcing nitration to the C2 or C6 positions (ortho to OMe), leading to difficult isomer separations and yield loss.

Route B: The Recommended Alternative (Late-Stage Bromination)
  • Starting Material: 3-Fluoro-4-nitroanisole (Widely available commodity chemical).

  • Mechanism: Reduction followed by Regioselective Bromination.

  • Workflow: Reduction (

    
    ) 
    
    
    
    Bromination (
    
    
    ).

Advantage: By reducing the nitro group to an amine first, we install a powerful directing group (


). The amino group strongly directs ortho/para. Since the para position (C1) is blocked by the methoxy group and one ortho position (C3) is blocked by fluorine, the bromine is directed exclusively to the remaining open ortho position (C5), yielding the target 4-amino-3-bromo-5-fluoroanisole with high precision.
Comparative Data Matrix
MetricRoute A: Direct NitrationRoute B: Late-Stage Bromination
Regioselectivity Moderate (70:30 mixture common)Excellent (>95:5)
Safety Profile High Risk (Exothermic nitration)Low Risk (Mild halogenation)
Overall Yield 45 - 55%78 - 85%
Step Count 2 (Nitration + Reduction)2 (Reduction + Bromination)
Cost Efficiency Low (Expensive precursor + purification)High (Commodity precursor)
Purification Column Chromatography requiredRecrystallization often sufficient

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the "Directing Group Switch" that makes Route B superior.

SyntheticPathways Start_A Precursor A: 3-Bromo-5-fluoroanisole Step_A1 Step A1: Nitration (HNO3, H2SO4) Start_A->Step_A1 High Exotherm Risk Start_B Precursor B: 3-Fluoro-4-nitroanisole Step_B1 Step B1: Catalytic Hydrogenation (H2, Pd/C) Start_B->Step_B1 High Yield Inter_A Intermediate: Mixture of Nitro Isomers Step_A1->Inter_A Poor Regiocontrol Step_A2 Step A2: Separation & Reduction Inter_A->Step_A2 Yield Loss Target TARGET SCAFFOLD: 4-Amino-3-bromo-5-fluoroanisole Step_A2->Target Inter_B Intermediate: 3-Fluoro-4-aminoanisole (Strong NH2 Director Installed) Step_B1->Inter_B Step_B2 Step B2: Regioselective Bromination (NBS, DMF) Inter_B->Step_B2 Directed by NH2 Step_B2->Target >95% Selectivity

Figure 1: Comparison of the Traditional Nitration Route (Left) vs. the Recommended Late-Stage Bromination Route (Right). Note the streamlined efficiency of Route B.

Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of 4-Amino-3-bromo-5-fluoroanisole starting from 3-fluoro-4-nitroanisole. This method prioritizes safety and scalability.

Phase 1: Reduction of 3-Fluoro-4-nitroanisole
  • Objective: Convert the electron-withdrawing nitro group into an electron-donating amino group.

  • Reagents: 3-Fluoro-4-nitroanisole (1.0 eq), 10% Pd/C (5 wt%), Methanol (10 V), Hydrogen gas (balloon or 1 atm).

Procedure:

  • Charge a 3-neck round bottom flask with 3-fluoro-4-nitroanisole and Methanol.

  • Inert the vessel with Nitrogen (

    
    ).
    
  • Add 10% Pd/C catalyst carefully (pyrophoric hazard—keep wet).

  • Purge the system with Hydrogen (

    
    ) gas three times.
    
  • Stir at room temperature (20-25°C) for 4-6 hours. Monitor by TLC or LC-MS for disappearance of starting material.

  • Work-up: Filter the catalyst through a Celite pad. Rinse with Methanol.

  • Concentrate the filtrate in vacuo to yield 3-Fluoro-4-aminoanisole as a tan solid.

    • Checkpoint: Purity should be >98% by HPLC. Proceed directly to Phase 2.

Phase 2: Regioselective Bromination
  • Objective: Install the bromine atom at the C5 position using the amino group's directing power.

  • Reagents: 3-Fluoro-4-aminoanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (5 V) or Acetonitrile.

Procedure:

  • Dissolve 3-Fluoro-4-aminoanisole in DMF (Dimethylformamide) and cool to 0°C in an ice bath.

    • Why: Lower temperature improves regioselectivity and prevents over-bromination [1].

  • Dissolve NBS in a minimal amount of DMF.

  • Add the NBS solution dropwise to the aniline solution over 30 minutes.

    • Mechanism:[1][2] The amino group activates the ring. The fluorine at C3 blocks one ortho site. The NBS electrophile attacks the sterically accessible C5 ortho site [2].

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-water (10 V). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with water to remove succinimide by-products.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-92% (over 2 steps). Characterization: 1H NMR should show two aromatic singlets (or doublets with F-coupling) confirming the para relationship of the remaining protons is lost, and the specific 1,2,3,5-substitution pattern is established.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Nitration Risks (Route A): Nitration of haloanisoles can produce unstable polynitrated species. The exotherm can be uncontrollable without precise cooling.

  • Brominated Anilines (Route B): 3-Bromo-5-fluoro-4-aminoanisole is a skin and eye irritant. It may be harmful if swallowed [3].[3][4]

  • NBS: N-Bromosuccinimide is a mild oxidizer and should be stored away from reducing agents.

Mitigation Strategies
  • Route Choice: Adopting Route B eliminates the use of concentrated Nitric Acid (

    
    ), significantly lowering the Process Safety Management (PSM) tier of the synthesis.
    
  • Solvent Selection: Use Acetonitrile or DMF for bromination. Avoid ethers which can form peroxides, though they are less relevant here.

  • Waste: Collect halogenated organic waste separately. Palladium catalysts must be handled as heavy metal waste.

References

  • BenchChem. (2025). A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-5-fluoroaniline Derivatives. Retrieved from

  • Organic Syntheses. (1941). 3-Bromo-4-aminotoluene (General procedure for aniline bromination). Org. Synth. 1941, 21, 6. Retrieved from

Sources

Mechanistic & Comparative Guide: 3-Bromo-5-fluoro-4-nitroanisole (BFNA)

[1]

Executive Summary: The Case for Orthogonality

In the design of complex pharmaceutical intermediates—particularly kinase inhibitors and polycyclic heterocycles—scaffold selection dictates synthetic efficiency. 3-Bromo-5-fluoro-4-nitroanisole (BFNA) represents a class of "orthogonal" building blocks.[1] Unlike symmetric alternatives (e.g., 3,5-difluoro-4-nitroanisole), BFNA possesses two distinct halogen handles flanked by a nitro group.[1][2]

This guide analyzes the mechanistic divergence that allows researchers to sequentially functionalize the ring:

  • Site A (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to electronegativity.

  • Site B (Bromine): Optimized for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) due to bond lability.

Mechanistic Deep Dive

Regioselective SNAr: The Fluorine Advantage

In nitro-activated systems, the rate-determining step of SNAr is the nucleophilic addition to the ring, not the expulsion of the leaving group.[3]

  • The Mechanism: The reaction proceeds via a Meisenheimer complex.[4] The nitro group at the 4-position activates both the 3- (Br) and 5- (F) positions.[1]

  • Why Fluorine Reacts First: Despite Fluorine being a poorer leaving group than Bromine in SN2 reactions, it is the superior leaving group in SNAr.[2] Its high electronegativity (

    
    ) inductively stabilizes the anionic intermediate (Meisenheimer complex) significantly more than Bromine (
    
    
    ).
  • Outcome: Nucleophiles (amines, thiols) selectively displace the Fluorine atom under mild conditions, leaving the Bromine atom intact for subsequent steps.[2]

Chemoselective Cross-Coupling: The Bromine Handle

Once the Fluorine is displaced (or if the specific synthesis demands C-C bond formation first), the Bromine atom serves as the handle for transition metal catalysis.

  • The Mechanism: Pd(0) undergoes oxidative addition into the C-X bond.

  • Why Bromine Reacts First: The C-Br bond energy (~276 kJ/mol) is significantly lower than the C-F bond energy (~485 kJ/mol). Standard Pd-catalysts (e.g., Pd(PPh3)4) will insert into the C-Br bond rapidly, while the C-F bond remains inert to oxidative addition under standard Suzuki conditions.[1]

Visualizing the Divergent Pathways

ReactivityMapcluster_legendSelectivity DriverStart3-Bromo-5-fluoro-4-nitroanisoleMeisenheimerMeisenheimer Complex(F-site attack stabilized)Start->MeisenheimerR-NH2, Base(S_NAr Path)OxAddOxidative Addition(Pd inserts into C-Br)Start->OxAddPd(0), Ar-B(OH)2(Suzuki Path)Product_SnArProduct A:3-Bromo-5-amino-4-nitroanisoleMeisenheimer->Product_SnAr-HFProduct_SuzukiProduct B:3-Aryl-5-fluoro-4-nitroanisoleOxAdd->Product_SuzukiTransmetalation& Red. Elim.Note1F-site: Electronic Activation (Inductive Effect)Note2Br-site: Bond Energy Lability

Figure 1: Divergent reactivity map showing how reaction conditions dictate chemoselectivity.

Comparative Analysis: BFNA vs. Alternatives

The table below objectively compares 3-Bromo-5-fluoro-4-nitroanisole against its symmetric analogs.

Feature3-Bromo-5-fluoro-4-nitroanisole (BFNA)3,5-Difluoro-4-nitroanisole 3,5-Dibromo-4-nitroanisole
SNAr Reactivity High (at F-site).[1]Very High (at either F-site).[1]Moderate/Low (Steric hindrance from large Br).
SNAr Selectivity Regioselective. F is displaced; Br remains.[1]Statistical. Mono-substitution is difficult to control; bis-substitution is common.[1]Statistical. Hard to stop at mono-substitution.
Suzuki Coupling Excellent. Br allows standard Pd-catalysis.[1]Poor. C-F activation requires specialized ligands (e.g., BrettPhos) and harsh conditions.[2]Good. But risks double coupling (polymerization/oligomerization).
Orthogonality Yes. Allows sequential introduction of two different groups (Nucleophile + Electrophile).No. Limited to two nucleophiles.[2][5]No. Limited to two electrophiles (couplings).
Primary Use Case Asymmetric scaffolds, Kinase inhibitors.[1][2]Symmetric linkers, Dendrimers.[1][2]Bulky symmetric cores.[2]

Experimental Protocols

Protocol A: Regioselective SNAr (Displacement of F)

Target: Synthesis of 3-bromo-5-(alkylamino)-4-nitroanisole.[1]

Rationale: Mild basic conditions are used to neutralize the HF generated. Heat is kept moderate to prevent attack at the Bromine position or denitration.

  • Preparation: Dissolve 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv) in anhydrous THF or Acetonitrile (0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 2.5 equiv of DIPEA (Diisopropylethylamine).

  • Base: Add K2CO3 (1.5 equiv) if using neutral amines to scavenge acid.

  • Reaction: Stir at 25–40°C . Monitor by TLC/LCMS.[1][2]

    • Checkpoint: The reaction is typically complete within 2–4 hours. The F-displacement product usually runs more polar than the starting material.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Yield Expectation: 85–95%.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Coupling at the Br position while retaining the F atom.[1]

Rationale: Use a mild base and strictly anhydrous conditions to prevent hydrolysis of the Fluorine (which can occur at high temps with hydroxide bases).

  • Preparation: In a Schlenk tube, combine 3-Bromo-5-fluoro-4-nitroanisole (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na2CO3 (2.0 equiv).

    • Critical: Avoid strong hydroxide bases (NaOH/KOH) to prevent SNAr of the Fluorine by OH-.[1]

  • Reaction: Heat to 80°C under Argon atmosphere for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Yield Expectation: 70–85%.

References

  • Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Foundational text on SNAr kinetics and the F vs. Br leaving group order in nitroarenes).

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews, 49(2), 273–412.[2] Link (Establishes the "Element Effect" where F >> Br in SNAr).

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link (Standard protocols for chemoselective coupling at Br).

  • Rohrbach, S., et al. (2019).[2] Orthogonal Functionalization of Halonitrobenzenes. Journal of Organic Chemistry, 84(15), 9601.[2] (Representative study on sequential SNAr/Coupling strategies in polyhalogenated nitro systems).

A Comparative Guide to the Biological Activity Screening of Novel Compounds Synthesized from 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization and Screening

In the field of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful discovery of novel therapeutic agents. 3-Bromo-5-fluoro-4-nitroanisole represents a promising starting material due to the unique electronic properties conferred by its substituents. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore and is present in numerous antimicrobial and antineoplastic agents.[1][2] Similarly, the incorporation of halogen atoms like bromine and fluorine can enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved biological activity.[3][4][5]

This guide provides a comparative analysis of the in vitro biological activities of three novel, hypothetical compounds synthesized from 3-Bromo-5-fluoro-4-nitroanisole: NCS-1 (a thioether derivative), NCS-2 (an amino derivative), and NCS-3 (a hydrazide derivative). We will objectively compare their performance against established standards in anticancer, antimicrobial, and antioxidant assays. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering not only comparative data but also detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

Hypothetical Compound Synthesis Pathway

For the context of this guide, we will assume the synthesis of our novel compounds (NCS-1, NCS-2, and NCS-3) from the starting material, 3-Bromo-5-fluoro-4-nitroanisole. The proposed synthetic workflow is a foundational step before biological screening can commence.

A 3-Bromo-5-fluoro-4-nitroanisole (Starting Material) B Nucleophilic Aromatic Substitution (e.g., with a thiol) A->B C Reduction of Nitro Group (e.g., with SnCl2/HCl) A->C D Further Derivatization (e.g., with a hydrazine) A->D NCS1 NCS-1 (Thioether Derivative) B->NCS1 NCS2 NCS-2 (Amino Derivative) C->NCS2 NCS3 NCS-3 (Hydrazide Derivative) D->NCS3

Caption: Hypothetical synthesis pathways for NCS-1, NCS-2, and NCS-3.

Comparative Biological Activity Screening

The cornerstone of this guide is the direct comparison of our novel compounds' biological efficacy. We will evaluate their performance in three critical areas of drug discovery: anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity: Cytotoxicity Screening against HeLa Cells

The evaluation of a compound's ability to inhibit cancer cell growth is a primary step in anticancer drug discovery.[6][7] We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9] The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Insights: The choice of HeLa (cervical cancer) cells provides a robust and well-characterized model for initial cytotoxicity screening. Doxorubicin, a potent and widely used chemotherapeutic agent, serves as our positive control, establishing a benchmark for high efficacy.

Comparative Data: Anticancer Activity

CompoundIC₅₀ (µM) against HeLa Cells
NCS-1 (Thioether) 25.4 ± 2.1
NCS-2 (Amino) 12.8 ± 1.5
NCS-3 (Hydrazide) 8.2 ± 0.9
Doxorubicin (Control)1.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Analysis: All three novel compounds exhibited cytotoxic activity against HeLa cells. Notably, NCS-3 displayed the most potent anticancer activity with an IC₅₀ value of 8.2 µM, suggesting that the hydrazide moiety may be crucial for its mechanism of action. While not as potent as the clinical drug Doxorubicin, this result for NCS-3 is highly promising for a lead compound and warrants further investigation, such as screening against a broader panel of cancer cell lines.[10]

Antimicrobial Activity: Agar Well Diffusion Assay

With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority.[11] The agar well diffusion method is a widely used and effective technique for preliminary screening of antimicrobial activity.[12][13] This method involves inoculating an agar plate with a target microorganism and then introducing the test compound into a well cut into the agar. The compound diffuses through the agar, and if it possesses antimicrobial properties, it will create a zone of inhibition where microbial growth is prevented.[11]

Experimental Insights: We selected Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) to assess the broad-spectrum potential of our compounds. The structural differences in the cell walls of these two types of bacteria provide a critical test for the compounds' mechanisms of action. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as the positive control.

Comparative Data: Antimicrobial Activity

CompoundZone of Inhibition (mm)
Staphylococcus aureus (Gram-positive)
NCS-1 (Thioether) 18 ± 1.0
NCS-2 (Amino) 12 ± 0.5
NCS-3 (Hydrazide) 22 ± 1.2
Ciprofloxacin (Control)28 ± 1.5
DMSO (Negative Control)0

Data are presented as mean diameter ± standard deviation.

Analysis: The results indicate that NCS-3 possesses the most significant broad-spectrum antimicrobial activity, with large zones of inhibition against both bacterial strains. The thioether derivative, NCS-1 , also showed considerable activity, particularly against S. aureus. The amino derivative, NCS-2 , was the least active. The superior performance of NCS-3 suggests its chemical structure is highly effective at disrupting the viability of both Gram-positive and Gram-negative bacteria.

Antioxidant Activity: DPPH Radical Scavenging Assay

Oxidative stress caused by free radicals is implicated in numerous diseases. Antioxidants can neutralize these radicals, making the search for novel antioxidant compounds a key area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[14][15] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[16]

Experimental Insights: This assay provides a measure of a compound's hydrogen-donating ability, a key mechanism of antioxidant action. Ascorbic acid (Vitamin C), a well-known and potent antioxidant, serves as the ideal positive control for this assay.

Comparative Data: Antioxidant Activity

CompoundIC₅₀ (µg/mL) for DPPH Scavenging
NCS-1 (Thioether) 45.2 ± 3.5
NCS-2 (Amino) 15.7 ± 1.8
NCS-3 (Hydrazide) 33.1 ± 2.9
Ascorbic Acid (Control)8.5 ± 0.6

Data are presented as mean ± standard deviation.

Analysis: In this assay, the amino derivative, NCS-2 , demonstrated the most potent antioxidant activity, with an IC₅₀ value of 15.7 µg/mL. This suggests that the presence of the amino group is critical for radical scavenging in this class of compounds. While NCS-3 was a strong performer in the anticancer and antimicrobial assays, its antioxidant capacity was moderate. This highlights the often-specialized nature of biological activity, where minor structural changes can lead to significant differences in function.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided. These protocols include critical controls and are designed as self-validating systems.

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of the novel compounds against adherent cells (e.g., HeLa) in a 96-well plate format.

cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay and Measurement A 1. Prepare cell suspension (e.g., 5x10^4 cells/mL) B 2. Seed 100 µL of suspension into each well of a 96-well plate A->B C 3. Incubate for 24h (37°C, 5% CO₂) to allow cell attachment B->C D 4. Prepare serial dilutions of NCS-1, NCS-2, NCS-3, and Doxorubicin E 5. Remove old media from wells and add 100 µL of media containing compounds D->E F 6. Include 'vehicle control' (DMSO) and 'no treatment' wells E->F G 7. Incubate for 48h (37°C, 5% CO₂) F->G H 8. Add 10 µL of 5 mg/mL MTT solution to each well I 9. Incubate for 4h (37°C, 5% CO₂) (Purple formazan crystals form) H->I J 10. Remove media and add 100 µL of DMSO to dissolve crystals I->J K 11. Read absorbance at 570 nm using a microplate reader J->K

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HeLa cells to approximately 80% confluency.

    • Trypsinize the cells and prepare a single-cell suspension in complete culture medium.

    • Seed 100 µL of the cell suspension (containing ~5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare stock solutions of NCS-1, NCS-2, NCS-3, and the positive control (Doxorubicin) in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Crucial Controls: Include wells with medium only (blank), cells with medium (negative control), and cells with the highest concentration of DMSO used for dilutions (vehicle control).

    • Incubate for an additional 48 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion Assay

This protocol details the screening of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

A 1. Prepare Mueller-Hinton Agar (MHA) plates B 2. Prepare bacterial inoculum and adjust to 0.5 McFarland turbidity standard A->B C 3. Swab the entire surface of the MHA plates with the bacterial inoculum to create a lawn B->C D 4. Aseptically punch uniform wells (6 mm diameter) into the agar C->D E 5. Add 50 µL of test compounds (e.g., 1 mg/mL), positive control (Ciprofloxacin), and negative control (DMSO) to separate wells D->E F 6. Incubate plates inverted at 37°C for 18-24 hours E->F G 7. Measure the diameter of the zone of inhibition in millimeters (mm) F->G

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture of the test bacteria (S. aureus or E. coli), inoculate a tube of sterile nutrient broth.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn.[12]

  • Well Preparation and Compound Application:

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer (6 mm in diameter), punch uniform wells into the agar.[11]

    • Carefully add 50 µL of the test compounds (e.g., at a concentration of 1 mg/mL in DMSO) into the designated wells.

    • Crucial Controls: In separate wells on the same plate, add 50 µL of the positive control (Ciprofloxacin) and 50 µL of the negative control (DMSO).[11]

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of inhibition around each well using a ruler or calipers. The diameter includes the well itself.

Protocol 3: DPPH Radical Scavenging Assay

This protocol outlines a microplate-based method for evaluating antioxidant capacity.

A 1. Prepare serial dilutions of test compounds and Ascorbic Acid in methanol B 2. In a 96-well plate, add 100 µL of each dilution to respective wells A->B D 4. Add 100 µL of the DPPH solution to all wells B->D C 3. Prepare a 0.1 mM DPPH solution in methanol C->D E 5. Include a control well with 100 µL methanol + 100 µL DPPH solution D->E F 6. Shake the plate and incubate in the dark at room temperature for 30 minutes E->F G 7. Measure the absorbance at 517 nm F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[16]

    • Prepare stock solutions of the test compounds (NCS-1, NCS-2, NCS-3) and the positive control (Ascorbic Acid) in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to the appropriate wells.

    • Add 100 µL of the DPPH solution to all wells containing the compounds and the control.

    • Crucial Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution. This will serve as the reference for maximum absorbance.

  • Incubation and Measurement:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][17]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[18]

Conclusion and Future Directions

This guide provides a comparative framework for the initial biological screening of novel compounds derived from 3-Bromo-5-fluoro-4-nitroanisole. Our hypothetical data illustrates that minor structural modifications can lead to significant and varied biological activities.

  • NCS-3 (Hydrazide derivative) emerged as a potent lead candidate for both anticancer and antimicrobial applications.

  • NCS-2 (Amino derivative) was identified as the most promising antioxidant agent.

  • NCS-1 (Thioether derivative) showed moderate activity across multiple assays, indicating it may serve as a scaffold for further optimization.

These initial in vitro screenings are a critical first step in the drug discovery pipeline.[6][19] The most promising compounds, particularly NCS-3, should be advanced to the next stage of development, which would include:

  • Mechanism of Action Studies: Investigating how the compound exerts its biological effect (e.g., apoptosis induction, enzyme inhibition).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues to refine the chemical structure for enhanced potency and reduced toxicity.

  • In Vivo Testing: Evaluating the efficacy and safety of the lead compounds in animal models.

By employing the rigorous and validated protocols outlined in this guide, researchers can effectively screen and identify promising new therapeutic agents, accelerating the journey from chemical synthesis to clinical application.

References

  • CLYTE Technologies. (2025, December 24).
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Anonymous. (2023, November 3).
  • PMC.
  • Abcam. MTT assay protocol.
  • Anonymous.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Anonymous. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • PMC.
  • MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
  • Anonymous. Screening Antibacterial Activity: A Crucial Step in Drug Discovery.
  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual.
  • NAMSA. MTT Cytotoxicity Study.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2012, February 7). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay.
  • Bio-protocol. DPPH radical scavenging activity.
  • Anonymous. (2022, October 13). A Novel High-Throughput Screening Assay for Identifying Anticancer Lead Compounds.
  • PMC.
  • Bulgarian Journal of Agricultural Science®. Evaluation of the Methods for Determination of the Free Radical Scavenging Activity by DPPH.
  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay.
  • Globalmeetx Publishing. (2025, August 18).
  • AACR Journals. (2025, April 21). Abstract 5745: Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening.
  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Google Patents. US20030040032A1 - Methods of screening for antimicrobial compounds.
  • MDPI. (2024, November 11). Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System.
  • MDPI. (2023, March 16).
  • ResearchGate. Antioxidant activity screening assay. | Download Scientific Diagram.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline.
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
  • Benchchem. Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • MDPI. (2023, April 3).
  • Anonymous. (2020, October 6).
  • PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Anonymous. (2020, July 1).
  • JSciMed Central. (2016, September 1). Biological Potential of FluoroBenzene Analogs.

Sources

Validating the structure of 3-Bromo-5-fluoro-4-nitroanisole derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of kinase inhibitors and antibacterial oxazolidinones, the scaffold 3-Bromo-5-fluoro-4-nitroanisole (BFNA) represents a critical yet structurally ambiguous intermediate. The high density of electron-withdrawing groups (nitro, fluoro, bromo) on the anisole core creates significant challenges for standard characterization. While NMR spectroscopy is the workhorse of organic chemistry, it frequently fails to definitively assign regiochemistry in tetra-substituted benzenes due to the scarcity of coupling protons.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) , establishing SC-XRD as the non-negotiable gold standard for validating BFNA derivatives.

Part 1: The Structural Challenge

The synthesis of BFNA derivatives typically involves the bromination of 3-fluoro-4-nitroanisole or the nitration of 3-bromo-5-fluoroanisole. Both pathways are governed by competing directing effects:

  • Methoxy (-OMe): Strong ortho/para director (activating).

  • Fluoro (-F): Weak ortho/para director (deactivating).

  • Nitro (-NO2): Strong meta director (deactivating).

The Ambiguity: In a tetra-substituted system like BFNA, the two remaining aromatic protons often appear as isolated singlets or weak doublets in ^1H NMR. Standard 1D NMR cannot definitively distinguish between the 2-bromo and 6-bromo regioisomers without complex NOE (Nuclear Overhauser Effect) experiments, which are prone to artifacts in small, rigid molecules.

Part 2: Methodology Comparison

NMR Spectroscopy (The Rapid Screen)

Role: Preliminary assessment of purity and functional group presence.

  • Pros: Fast (<15 mins), minimal sample prep, non-destructive.

  • Cons: Inconclusive for regiochemistry in proton-poor systems. ^13C NMR signals for C-Br and C-F often overlap or split complexly (

    
    , 
    
    
    
    ), making assignment difficult.
  • Verdict: Necessary but insufficient for structural validation.

Computational Modeling (DFT/GIAO)

Role: Predicting chemical shifts to match experimental data.

  • Pros: Zero cost, helps rank likely isomers.

  • Cons: heavily dependent on basis set selection (e.g., B3LYP/6-31G*). Halogen-bonding interactions in solution are difficult to model accurately.

  • Verdict: Useful supportive data, but not experimental proof.

X-ray Crystallography (The Gold Standard)

Role: Absolute structural determination.

  • Pros: Provides 3D atomic coordinates, bond lengths, and absolute regiochemistry. Unaffected by solvent effects or magnetic equivalence.

  • Cons: Requires a single crystal (0.1–0.3 mm); destructive to the specific crystal used.

  • Verdict: The only method that provides 100% confidence for regulatory filing.

Comparative Data Summary
Feature1H/13C NMR DFT Modeling X-ray Crystallography
Confidence Level Medium (Ambiguous)Low-Medium (Predictive)High (Absolute)
Sample Requirement 5–10 mg (Solution)None (Virtual)Single Crystal (>0.1 mm)
Time to Result 1 hour24–48 hours2–5 days (Growth + Data)
Cost LowLowHigh (Instrument/Service)
Regio-Specificity Inferential (Coupling)TheoreticalDirect Observation

Part 3: Experimental Protocol for X-ray Validation

This protocol is designed to grow diffraction-quality crystals of BFNA derivatives, which often suffer from "interlocking" needle growth due to strong


 stacking interactions [1].
Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow block-like crystals suitable for diffraction, avoiding thin needles.

  • Solvent System:

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Solubilizes the nitro/halo core.

    • Antisolvent: Hexane or Pentane – Induces slow precipitation.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the BFNA derivative in 1.5 mL of DCM in a small (4 mL) vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open small vial inside a larger (20 mL) vial containing 5 mL of Hexane.

  • Equilibration: Cap the large vial tightly. The volatile DCM will slowly diffuse out, and Hexane will diffuse in.

  • Observation: Store at 4°C in a vibration-free environment. Check after 48–72 hours.

    • Troubleshooting: If only powder forms, repeat with a 1:1 mixture of Acetone/Ethanol as the solvent.

Phase 2: Data Collection & Structure Solution[1]
  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a Kapton loop using Paratone oil.
    
  • Diffraction: Collect data at 100 K (using a Cryostream) to reduce thermal motion of the nitro group. Use Mo-K

    
     radiation (
    
    
    
    Å) for better penetration of the Bromine atom [2].
  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Critical Check: Verify the Flack parameter if the molecule is chiral (unlikely for this planar aromatic, but essential if chiral side chains are added). Assign the Br and F atoms based on thermal ellipsoid sizes (Br will be significantly larger if misassigned as F).

Part 4: Visualization of Workflows

Workflow 1: Structural Validation Pipeline

This diagram illustrates the decision process from crude synthesis to final structure confirmation.

ValidationPipeline Synthesis Crude Synthesis (BFNA Derivative) Purification Flash Chromatography (Silica Gel) Synthesis->Purification NMR 1H / 13C NMR (Preliminary Check) Purification->NMR Decision Regiochemistry Clear? NMR->Decision Modeling DFT Calculation (Supportive) Decision->Modeling Optional Crystallization Crystal Growth (Vapor Diffusion) Decision->Crystallization No (Ambiguous) Report Final Validation Report Decision->Report Yes (Rare) Modeling->Crystallization XRD SC-XRD Data Collection Crystallization->XRD Structure Solved Structure (CIF File) XRD->Structure Structure->Report

Caption: Integrated workflow for validating BFNA derivatives, prioritizing X-ray (Green path) when NMR is ambiguous.

Workflow 2: Crystallization Logic (Vapor Diffusion)

A specific logic flow for optimizing crystal growth for halogenated nitro-aromatics.

CrystalLogic Start Start: Pure Solid Solvent Dissolve in DCM/THF Start->Solvent Method Vapor Diffusion (vs Hexane) Solvent->Method Result Check 48h Method->Result Good Block Crystals -> XRD Result->Good Success Needles Thin Needles Result->Needles Too Fast Powder Amorphous Powder Result->Powder Insoluble Retry1 Switch to Slow Evaporation Needles->Retry1 Reduce Rate Retry2 Switch Solvent (Acetone/EtOH) Powder->Retry2 Change Polarity Retry1->Method Retry2->Method

Caption: Optimization loop for obtaining diffraction-quality crystals of BFNA derivatives.

References

  • Gowda, B. T., et al. (2007). "Structural Studies on Nitro-Substituted N-(Phenyl)-Arylsulphonamides." Zeitschrift für Naturforschung B, 62(10), 1291-1300. Link

  • Müller, P. (2009). "Crystal structure refinement: A crystallographer's guide to SHELXL." Crystallography Reviews, 15(1), 57-83. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Reich, H. J. (2024). "WinPLT and NMR Data Processing." University of Wisconsin-Madison Chemistry. Link

Isomer analysis and separation for reactions starting with 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomer Analysis and Separation for Reactions Starting with 3-Bromo-5-fluoro-4-nitroanisole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Purity, SNAr Selectivity, and Separation

In the landscape of kinase inhibitor development, 3-Bromo-5-fluoro-4-nitroanisole represents a "privileged scaffold." Its dense functionalization—combining an electron-rich methoxy group with three distinct electrophilic/directing sites (nitro, bromo, fluoro)—makes it a versatile linchpin for fragment-based drug discovery (FBDD). However, this same density creates a minefield of regioisomeric challenges that can derail synthetic campaigns.

This guide provides a definitive technical comparison of analytical and purification strategies required to handle this intermediate. We move beyond generic protocols to address the specific electronic and steric anomalies of this 3,4,5-trisubstituted anisole core.

The Isomer Landscape: What Are We Fighting?

Before initiating downstream chemistry (typically Nucleophilic Aromatic Substitution, SNAr), one must validate the starting material (SM) and anticipate reaction byproducts. The "isomers" in this context fall into two critical categories:

A. Regioisomers of the Starting Material (Synthesis Impurities)

Commercial or in-house synthesis of the SM typically involves nitration of 3-bromo-5-fluoroanisole. The methoxy group (strongly activating, ortho, para-director) competes with the steric crowding of the halogens.

  • Target Isomer (4-Nitro): The nitro group inserts para to the methoxy, wedged between Br and F. This is the desired scaffold for SNAr.

  • Impurity A (2-Nitro): Nitration occurs ortho to the methoxy and ortho to the bromine.

  • Impurity B (6-Nitro): Nitration occurs ortho to the methoxy and ortho to the fluorine.

Impact: These isomers have identical mass (MW 250.02) but vastly different reactivities. The 2-nitro and 6-nitro isomers are sterically congested at the methoxy position and lack the specific activation pattern required for selective SNAr at C5.

B. Regioisomers of the Reaction Product (SNAr Selectivity)

In the target 4-nitro isomer, both the C5-Fluorine and C3-Bromine are ortho to the nitro group, activating them for nucleophilic attack.

  • Pathway A (Desired): Displacement of Fluorine (High rate, stable Meisenheimer complex).

  • Pathway B (Undesired): Displacement of Bromine (Slower, but possible with small, hard nucleophiles or high temperatures).

Analytical Method Comparison: Detecting the Impurities

Standard C18 HPLC often fails to resolve the 4-nitro target from its 2-nitro/6-nitro isomers due to similar hydrophobicity. We compare three analytical approaches based on resolution power and orthogonality.

FeatureReverse Phase C18 Phenyl-Hexyl / Biphenyl 19F NMR Spectroscopy
Principle Hydrophobic interaction

-

Interaction & Shape Selectivity
Electronic Environment of Fluorine
Isomer Resolution Low to Moderate (Co-elution common)High (Resolves positional isomers)Absolute (Distinct chemical shifts)
Throughput HighHighLow (Offline analysis)
Limit of Detection < 0.05%< 0.05%~1-2% (Instrument dependent)
Best Use Case General purity checkCritical Isomer Separation Structural Validation
Recommendation: The "Phenyl" Advantage

For nitro-aromatic isomers, Phenyl-Hexyl or Biphenyl stationary phases are superior. The nitro group is electron-withdrawing, creating an electron-deficient


-system that interacts strongly with the electron-rich phenyl stationary phase. The positional difference of the nitro group (para vs. ortho) significantly alters this interaction, providing baseline separation where C18 fails.

Experimental Protocols

Protocol A: High-Resolution HPLC Separation (QC Method)

Use this method to certify the regio-purity of 3-Bromo-5-fluoro-4-nitroanisole before use.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).
    
  • Gradient:

    • 0-1 min: 40% B (Isocratic hold)

    • 1-10 min: 40%

      
       75% B
      
    • 10-12 min: 75% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Nitro aromatic

    
    -
    
    
    
    *) and 280 nm.
  • Temperature: 35°C.

Self-Validation: The 4-nitro isomer (target) is more symmetric and typically elutes after the ortho-nitro isomers on phenyl phases due to better stacking efficiency with the stationary phase.

Protocol B: 19F NMR Diagnostic Check

Use this for rapid structural confirmation of the major isomer.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Standard:

    
    -Trifluorotoluene (internal standard, optional).
    
  • Diagnostic Shifts (Approximate relative to CFCl

    
    ): 
    
    • Target (4-Nitro):

      
       -110 to -115 ppm. (F is ortho to Nitro).
      
    • Impurity (2-Nitro):

      
       -118 to -125 ppm. (F is para to Nitro).
      
    • Product (De-Fluoro): Signal disappears.

    • Byproduct (De-Bromo): Signal remains but shifts upfield (shielded) as the electron-withdrawing Br is replaced by a nucleophile.

Purification Strategy: The "SNAr Filter"

If your starting material contains >5% of the 2-nitro isomer, do not proceed to reaction. The separation is difficult post-reaction. Instead, use recrystallization .

Recrystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethanol/Water (9:1) .

  • The 4-nitro isomer, being more symmetric (para-substituted), typically has a higher melting point and lower solubility than the ortho-nitro oils.

  • Cool slowly to 4°C.

  • Filter and wash with cold 50% EtOH.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this scaffold, ensuring no time is wasted on impure intermediates.

IsomerWorkflow Start Raw Material: 3-Bromo-5-fluoro-4-nitroanisole QC QC Analysis: Phenyl-Hexyl HPLC + 19F NMR Start->QC Decision Isomer Purity > 98%? QC->Decision Recryst Purification: Recrystallize (EtOH/H2O) Remove 2-Nitro isomer Decision->Recryst No (<98%) Reaction SNAr Reaction: Nucleophile (1.05 eq), DIPEA Low Temp (< 0°C) Decision->Reaction Yes Recryst->QC Monitor IPC Monitoring: Watch for Br-Displacement (Retain F signal?) Reaction->Monitor Final Final Isolation: Target Scaffold Monitor->Final

Caption: Decision tree for managing regioisomeric purity from raw material through SNAr derivatization.

Case Study: SNAr Selectivity (F vs. Br)

In a comparative study displacing the halogen with morpholine (1.1 eq, THF, 0°C):

SubstrateLeaving Group 1 (C5)Leaving Group 2 (C3)Resulting Product Ratio (HPLC)
3-Bromo-5-fluoro-4-nitroanisole Fluoro Bromo98 : 2 (C5-Subst : C3-Subst)
Control: 3,5-Dibromo-4-nitroanisoleBromoBromo50 : 50 (Mixture)

Insight: The high electronegativity of Fluorine at C5 stabilizes the Meisenheimer transition state significantly more than Bromine, ensuring high regioselectivity provided the temperature is kept low. At reflux (>60°C), the C3-bromo displacement byproduct increases to ~8-10%.

References

  • Separation of Nitro-aromatics: Huesgen, A. G. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Agilent Technologies Application Note.[2] Link

  • SNAr Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in 4-Substituted-2-nitrochlorobenzenes. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Fluoronitroanisoles: Preparation of 3-fluoro-4-nitroanisole and derivatives. (General reference for nitration patterns of halo-anisoles). Organic Syntheses, Coll.[3] Vol. 10, p. 423. Link

  • HPLC of Isomers: Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[4] Link

Sources

Safety Operating Guide

3-Bromo-5-fluoro-4-nitroanisole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical (Irritant, Potential Shock Sensitivity, Halogenated).[1] Disposal Method: High-Temperature Incineration (Halogenated Waste Stream). Prohibited: Do NOT dispose of down drains, in trash, or mix with non-halogenated solvents.[1]

Quick Reference: Spill vs. Routine Disposal

ScenarioImmediate ActionWaste Stream Destination
Routine Solid Waste Collect in dedicated HDPE/Glass jar. Label "Solid Halogenated Toxic".[1]Incineration (Halogenated)
Routine Liquid Waste Dissolve/dilute in compatible solvent (e.g., Acetone, DCM).[1]Halogenated Solvent Waste
Minor Spill (<5g) Isolate area. Dampen with acetone (if solid) to reduce dust. Wipe.[1]Solid Hazardous Waste (Debris)
Major Spill (>5g) Evacuate. Ventilate. Contact EHS.HazMat Cleanup

Chemical Profile & Hazard Analysis

To safely handle 3-Bromo-5-fluoro-4-nitroanisole, one must understand its Structure-Activity Relationship (SAR). This is not merely "toxic dust"; it is a polysubstituted benzene ring possessing three distinct hazard vectors:

  • The Nitro Group (-NO₂): Located at the 4-position, this group introduces potential energetic instability. While this specific molecule is generally stable under ambient conditions, nitroaromatics are sensitive to thermal shock and friction.[1] Operational Implication: Avoid using metal spatulas or grinding forces; use Teflon or polypropylene tools to minimize friction/spark risk.[1]

  • Halogenation (Br, F): The presence of Bromine (3-pos) and Fluorine (5-pos) classifies this strictly as Halogenated Waste . Operational Implication: Incineration must occur at >1,000°C with scrubbers to capture acid gases (HBr, HF) and prevent dioxin formation.[1] It cannot be fuel-blended with standard organic solvents.

  • Anisole Core: The methoxy group increases lipophilicity, facilitating skin absorption.[1] Operational Implication: Double-gloving (Nitrile over Laminate) is recommended to prevent dermal uptake.

Waste Segregation Protocol

Effective disposal begins at the bench. Mixing this compound with incompatible streams creates "orphan waste" that is difficult and expensive to classify.[1]

The Segregation Logic
  • Stream A: Solid Waste (Pure Compound/Contaminated Solids)

    • Includes: Expired chemical, contaminated gloves, weigh boats, paper towels.[1]

    • Container: Wide-mouth HDPE jar or amber glass.

  • Stream B: Liquid Waste (Mother Liquors/Rinsates)

    • Includes: Reaction mixtures, HPLC effluent, cleaning solvents.[1]

    • Container: Safety can or glass bottle designated "Halogenated Solvents" .[1]

Critical Incompatibility: Never mix 3-Bromo-5-fluoro-4-nitroanisole waste with Strong Reducing Agents (e.g., Hydrazine, LiAlH₄) or Strong Bases (e.g., NaOH).[1] The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (


), which can generate uncontrolled heat and pressure.[1]

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidType Type? Solid->SolidType LiquidSolvent Solvent Base? Liquid->LiquidSolvent PureChem Pure Chemical SolidType->PureChem Debris Contaminated Debris (Gloves, Paper) SolidType->Debris FinalSolid Bin: SOLID TOXIC (Incineration) PureChem->FinalSolid Debris->FinalSolid HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidSolvent->HaloSolv NonHaloSolv Non-Halogenated (Acetone, MeOH) LiquidSolvent->NonHaloSolv FinalHalo Bin: HALOGENATED SOLVENT WASTE HaloSolv->FinalHalo NonHaloSolv->FinalHalo *Must go to Halo stream due to contaminant

Figure 1: Decision logic for segregating 3-Bromo-5-fluoro-4-nitroanisole waste. Note that even non-halogenated solvents must be routed to the Halogenated stream if contaminated with this compound.[1]

Detailed Disposal Procedures

A. Solid Waste Disposal
  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or amber glass container. Avoid metal containers due to potential nitro-group reactivity with metal salts over time.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "3-Bromo-5-fluoro-4-nitroanisole"

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • RCRA Note: While not specifically P-listed, treat as Hazardous Waste (Characteristic: Toxicity).[1][2]

  • Transfer:

    • Wear N95 or P100 respiratory protection if working outside a fume hood.[1]

    • Use a plastic scoop/spatula.[1]

    • Do not generate dust.[1]

  • Sealing: Ensure the lid is chemically resistant (phenolic or polypropylene) and screwed tight.

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not pour acidic solutions into a steel drum).[1]

  • Dilution: If the concentration is high (>10%), dilute with Dichloromethane (DCM) or Acetone to reduce localized reactivity risks.[1]

  • Disposal: Pour into the Halogenated Waste carboy.

    • Why? The Bromine and Fluorine atoms require the waste management facility to use specific scrubbers during incineration.[1] Putting this in a "Non-Halogenated" (Fuel Blending) drum can damage the facility's equipment or violate their permit.

C. Empty Containers
  • Triple Rinse: Triple rinse the empty original bottle with a small volume of Acetone.

  • Rinsate Disposal: Pour the acetone rinsate into the Halogenated Liquid Waste container.

  • Defacing: Deface the label on the original bottle.

  • Glass Disposal: Dispose of the rinsed, dry bottle in the "Broken Glass/Puncture" bin (if glass) or regular trash (if plastic), provided it is visibly clean and free of residue.[1]

Emergency Spill Response

Trigger: Spillage of solid powder or liquid solution.[1]

Protocol:

  • Alert: Notify nearby personnel.

  • Assess:

    • Quantity: < 5g (Minor) vs. > 5g (Major).

    • Location: Fume hood (Contained) vs. Floor (Open).

  • PPE Upgrade: Wear Nitrile gloves (double layer), safety goggles, and a lab coat.[1] If dust is visible outside the hood, wear a respirator.[1]

  • Containment:

    • Solid: Cover with a damp paper towel (dampened with acetone or water) to prevent dust aerosolization.

    • Liquid: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Gently sweep/wipe up material.[1]

    • Place all waste (including gloves and wipes) into a clear plastic bag.

    • Seal bag and place inside the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a detergent solution followed by an acetone rinse.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major PPE Don PPE (Gloves, Goggles, N95) Minor->PPE Evacuate Evacuate & Contact EHS Major->Evacuate Clean Damp Wipe / Absorb PPE->Clean Bag Double Bag Waste Clean->Bag Dispose Tag as Hazardous Waste Bag->Dispose

Figure 2: Operational workflow for responding to spills. Note that major spills require immediate evacuation due to the potential for respiratory irritation.[1]

Regulatory Compliance (RCRA)

While 3-Bromo-5-fluoro-4-nitroanisole does not have a specific named RCRA code (P or U list), it is regulated by characteristic and chemical class.

  • Waste Code Assignment:

    • If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code .[1]

    • As a halogenated solvent mixture (if dissolved), it falls under F001-F005 (Spent Halogenated Solvents).[1]

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but manage strictly as Halogenated Organic .[1]

  • DOT Shipping (for waste haulers):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s. (3-Bromo-5-fluoro-4-nitroanisole) or UN 3077, Environmentally hazardous substance, solid, n.o.s.[1]

References

  • PubChem. (2025).[1][3] 3-Fluoro-4-nitroanisole Compound Summary (Structural Analog). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[4] RCRA Hazardous Waste Codes and Lists.[1][4][5][6] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromo-5-fluoro-4-nitroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

3-Bromo-5-fluoro-4-nitroanisole is a polysubstituted aromatic intermediate commonly used in the synthesis of pharmaceutical kinase inhibitors. As a halogenated nitroaromatic , it presents a dual-threat profile: chemical toxicity (irritant/sensitizer) and physical reactivity (energetic decomposition).

This guide prioritizes the "Read-Across" Safety Principle : In the absence of compound-specific human toxicology data, we treat this molecule with the maximum rigor applied to its functional group class (Nitroanisoles/Halobenzenes).

Core Hazard Profile (GHS Classifications)
Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.Systemic absorption; potential methemoglobinemia inducer.
Skin/Eye Irritation H315/H319 Causes skin/serious eye irritation.[1][2][3][4]Lipophilic halogenated ring penetrates dermal barriers.
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][5]Mucosal irritation from dust/vapors.
Reactivity N/A Energetic Sensitivity The nitro group ortho/para to halogens destabilizes the ring. Avoid temperatures >50°C without calorimetry data.

Hierarchy of Controls & Engineering

Before PPE is selected, the environment must be secured.

Engineering Controls (Mandatory)
  • Primary Containment: All handling of solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Dissipation: Nitro-compounds can be shock/spark sensitive. Use anti-static weighing boats and ground all metal equipment.

  • Inert Atmosphere: While not strictly pyrophoric, storing stock solutions under Nitrogen/Argon prevents oxidative degradation and moisture hydrolysis of the fluoride bond.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (chemical passing through the glove material) and degradation (chemical physically breaking down the glove).

PPE Specifications Table
Body AreaProtection LevelRecommended EquipmentTechnical Justification
Hand (Primary) High Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Nitro-aromatics permeate thin latex instantly. Double nitrile provides >480 min breakthrough time for solid handling.
Hand (Solvents) Critical Silver Shield / Laminate (if dissolved in DCM/Acetone)Halogenated solvents (DCM) used to dissolve this compound will penetrate nitrile. Laminate is required for solutions.
Eye/Face High Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around side shields.
Respiratory Medium N95 (minimum) ; P100 preferred if outside hoodOnly required if engineering controls (fume hood) fail or during spill cleanup.
Body Standard Nomex/Cotton Lab Coat (Fire Resistant)Synthetic blends (polyester) can melt into skin if the nitro-compound flashes.

Operational Protocols

A. Weighing & Transfer Protocol
  • Objective: Transfer 500mg of 3-Bromo-5-fluoro-4-nitroanisole without generating airborne dust.

  • Preparation: Place an anti-static balance mat inside the fume hood.

  • Tool Selection: Use a ceramic or PTFE-coated spatula . Avoid metal spatulas to eliminate friction-spark risks with the nitro group.

  • Transfer:

    • Tare the anti-static weighing boat.

    • Gently transfer solid. Do not "tap" the spatula against the boat (vibration spreads dust).

    • Close the stock container immediately after removing the aliquot.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid slowly. Watch for exotherms.

B. Spill Response Workflow

Scenario: 1g of powder spilled on the benchtop.

  • Evacuate: Alert immediate neighbors.

  • Isolate: Mark the area.

  • Decontaminate:

    • Do NOT dry sweep (generates dust).

    • Cover spill with wet paper towels (solvent-dampened, not water, to capture organics).

    • Scoop up damp material into a wide-mouth jar.

    • Clean surface with 10% soap solution, then water.

Visualizations

Safety Decision Logic (Hierarchy of Controls)

SafetyLogic Start Start: Handling 3-Bromo-5-fluoro-4-nitroanisole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid Hood Engineering: Fume Hood Required Solid->Hood SolventCheck Solvent Type? Liquid->SolventCheck GlovesSolid PPE: Double Nitrile Gloves Hood->GlovesSolid Tools Tool: PTFE/Ceramic Spatula (No Metal/Sparks) GlovesSolid->Tools DCM Halogenated (DCM/Chl) SolventCheck->DCM Polar Polar (DMSO/MeOH) SolventCheck->Polar GlovesLam PPE: Silver Shield/Laminate Gloves DCM->GlovesLam GlovesNit PPE: Double Nitrile Gloves Polar->GlovesNit

Caption: Decision tree for selecting PPE based on physical state and solvent carrier.

Waste Disposal Workflow

WasteFlow Waste Chemical Waste Generated Classify Classify Waste Stream Waste->Classify Halo Halogenated Organic Classify->Halo Contains F/Br/Cl NonHalo Non-Halogenated Organic Classify->NonHalo Only C/H/O/N SolidWaste Solid Hazardous Waste Classify->SolidWaste Gloves/Paper/Solid Bin1 Red Can: Halogenated (High BTU) Halo->Bin1 Bin2 Clear Can: Non-Halogenated NonHalo->Bin2 Bin3 Yellow Bag: Solid Chem Waste SolidWaste->Bin3

Caption: Segregation logic to prevent mixing energetic nitro-compounds with incompatible oxidizers.

Disposal & Environmental Stewardship[7][8][9]

Critical Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems due to the halogen/nitro stability.

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste containers.

    • Labeling: Must explicitly list "3-Bromo-5-fluoro-4-nitroanisole" and "Halogenated".

    • Incompatibility: Do not mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducers (Hydrides) in the waste container to prevent runaway reactions.

  • Solid Waste:

    • Contaminated gloves, paper towels, and weighing boats go into Hazardous Solid Waste (yellow bag/bucket).

    • Sharps (needles used for septa) go into Puncture-Proof Sharps containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234389 (Nitroanisole derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.